GKT136901
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYHHFCPXKFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588686 | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955272-06-7 | |
| Record name | GKT-136901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GKT-136901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GKT136901: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a potent and orally active small molecule inhibitor demonstrating selectivity for NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical studies. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: Dual Inhibition of NOX1 and NOX4
This compound functions as a dual inhibitor of the NOX1 and NOX4 enzymes, which are key producers of reactive oxygen species (ROS) implicated in a variety of pathological conditions.[3] Unlike other NOX isoforms, the genetic deletion of NOX1 and NOX4 has not been associated with significant spontaneous pathologies, making them attractive therapeutic targets.[3] this compound's inhibitory action is non-competitive with respect to NADPH, suggesting it binds to an allosteric site on the enzyme.[4] This targeted inhibition of ROS production forms the basis of its therapeutic effects in various disease models. Additionally, this compound has been identified as a direct and selective scavenger of peroxynitrite, a potent oxidant and nitrating agent, which may contribute to its overall efficacy.[1][5]
The primary molecular action of this compound is the inhibition of NOX1 and NOX4, leading to a reduction in ROS production.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various NOX isoforms has been quantified in cell-free assays. The data highlights its selectivity for NOX1 and NOX4 over other isoforms like NOX2.
| Target Isoform | Inhibition Constant (Ki) (nM) |
| NOX1 | 160 ± 10[3] |
| NOX4 | 16 ± 5[3] |
| NOX2 | 1530 ± 90[3] |
| NOX5 | ~450[6] |
Table 1: Inhibitory constants (Ki) of this compound for various NOX isoforms. Data presented as mean ± standard deviation.
Preclinical Efficacy in Diabetic Nephropathy
The therapeutic potential of this compound has been extensively evaluated in preclinical models of diabetic nephropathy, a condition where NOX-derived ROS play a significant pathogenic role.
Experimental Protocol: Murine Model of Type 2 Diabetes
A key study utilized the db/db mouse model, which spontaneously develops type 2 diabetes and associated nephropathy.
-
Animal Model: Male db/db mice (diabetic) and their non-diabetic db/m littermates were used as controls.[7]
-
Treatment Groups:
-
Drug Administration: this compound was administered in the chow for 16 weeks.[7]
-
Endpoints Measured:
-
Plasma glucose and blood pressure[7]
-
Systemic and renal oxidative stress (plasma and urine thiobarbituric acid-reacting substances - TBARS)[7]
-
Renal mRNA expression of NOX isoforms and antioxidant enzymes (e.g., SOD-1)[7]
-
Markers of renal injury and fibrosis (albuminuria, mesangial expansion, glomerulosclerosis, fibronectin, pro-collagen, TGF-β)[7]
-
Inflammatory markers (VCAM-1)[7]
-
Intracellular signaling pathways (phosphorylation of ERK1/2, p38 MAPK, JNK)[7]
-
This experimental workflow highlights the key steps in evaluating the in vivo efficacy of this compound.
Summary of Preclinical Findings
Treatment with this compound in diabetic db/db mice resulted in significant renoprotective effects, independent of changes in plasma glucose or blood pressure.[7]
| Parameter | Observation in Untreated db/db Mice | Effect of this compound Treatment |
| Albuminuria | Increased | Reduced[7] |
| Systemic & Renal Oxidative Stress (TBARS) | Increased | Reduced[7] |
| Renal NOX4 mRNA Expression | Increased | No significant change |
| Renal SOD-1 Expression | Decreased | No significant change |
| Renal Fibronectin, Pro-collagen, TGF-β | Increased | Reduced[7] |
| Renal VCAM-1 | Increased | Reduced[7] |
| Phosphorylation of ERK1/2 | Increased | Reduced[7] |
| Phosphorylation of p38 MAPK & JNK | No change | No change[7] |
Table 2: Summary of the effects of this compound in a preclinical model of diabetic nephropathy.
Downstream Signaling Pathways
The inhibition of NOX1/4 by this compound leads to the modulation of downstream signaling cascades implicated in cellular stress, inflammation, and fibrosis. A key pathway affected is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.
In diabetic conditions, hyperglycemia and other stimuli lead to the activation of NOX4, which in turn increases ROS production. This elevated ROS acts as a signaling molecule, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus and promotes the transcription of genes involved in fibrosis and inflammation. This compound, by inhibiting NOX4, breaks this pathological signaling cascade.
Conclusion
This compound is a selective dual inhibitor of NOX1 and NOX4 that has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. Its mechanism of action involves the direct inhibition of ROS production, leading to the attenuation of downstream pathological signaling pathways such as ERK1/2. The comprehensive data gathered from in vitro and in vivo studies provides a strong rationale for its further development as a therapeutic agent for diseases driven by oxidative stress.
References
- 1. abmole.com [abmole.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 6. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901: A Technical Guide to a Dual NOX1/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). Dysregulation of NOX1 and NOX4 activity is implicated in the pathophysiology of a range of diseases characterized by fibrosis and inflammation. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy in various disease models, and detailed experimental protocols. The information presented is intended to support further research and development of this and similar targeted therapies.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a multitude of physiological processes. However, excessive ROS production leads to oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven NOX isoforms, NOX1 and NOX4 have emerged as significant therapeutic targets due to their involvement in fibrotic and inflammatory conditions.
This compound is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the activity of NOX1 and NOX4.[1][2] Its development has paved the way for investigating the therapeutic potential of dual NOX1/4 inhibition in a variety of preclinical disease models, including diabetic nephropathy, liver fibrosis, and pulmonary fibrosis. This guide will detail the scientific foundation for the use of this compound as a research tool and potential therapeutic agent.
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of the enzymatic activity of NOX1 and NOX4.[1][2] It has demonstrated high potency for these two isoforms with Ki values of 160 nM and 165 nM for NOX1 and NOX4, respectively.[1][2][3] The compound exhibits significant selectivity over other NOX isoforms, such as NOX2 (Ki = 1.53 µM), and does not show significant activity against other ROS-producing enzymes like xanthine oxidase. Additionally, this compound has been reported to act as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][4]
The inhibition of NOX1 and NOX4 by this compound leads to a reduction in the production of ROS, primarily superoxide (O₂⁻) from NOX1 and hydrogen peroxide (H₂O₂) from NOX4. This, in turn, modulates downstream signaling pathways implicated in cellular proliferation, inflammation, and fibrosis.
Signaling Pathways
NOX1 and NOX4 are key nodes in several signaling cascades that drive pathological processes. The inhibition of these enzymes by this compound can interrupt these pathways.
Preclinical Efficacy
The therapeutic potential of this compound and its closely related analog, GKT137831, has been evaluated in a variety of preclinical models of human diseases.
Diabetic Nephropathy
In a mouse model of type 2 diabetes (db/db mice), oral administration of this compound demonstrated significant renoprotective effects.[5] Treatment with this compound reduced albuminuria, a key marker of kidney damage, and attenuated renal structural changes, including mesangial expansion and glomerulosclerosis.[5] These beneficial effects were associated with a reduction in markers of systemic and renal oxidative stress.[5]
| Parameter | Vehicle-treated db/db | This compound (30 mg/kg/day) treated db/db | This compound (90 mg/kg/day) treated db/db |
| Albumin-to-creatinine ratio (μg/mg) | ~400 | ~200 | ~150 |
| Glomerular Volume (x10³ µm³) | ~120 | ~100 | ~90 |
| Mesangial Fractional Area (%) | ~25 | ~18 | ~15 |
Table 1: Effects of this compound in a db/db mouse model of diabetic nephropathy. Data are approximated from Sedeek et al., 2013.[5]
Liver Fibrosis
The anti-fibrotic effects of the this compound analog, GKT137831, have been demonstrated in multiple models of liver fibrosis, including bile duct ligation (BDL) and carbon tetrachloride (CCl₄)-induced fibrosis in mice.[6][7][8][9][10] Treatment with GKT137831 significantly reduced liver fibrosis, as evidenced by decreased collagen deposition and expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs).[6][7][8][11][12] The compound also attenuated hepatocyte apoptosis and inflammation.[6][8]
| Parameter | Vehicle-treated Fibrotic Mice | GKT137831-treated Fibrotic Mice |
| Sirius Red Staining (% area) | Significantly increased | Significantly reduced |
| α-SMA expression | Markedly upregulated | Significantly downregulated |
| Collagen α1(I) mRNA expression | Substantially increased | Significantly decreased |
| Serum ALT/AST levels | Elevated | Reduced |
Table 2: Summary of the effects of GKT137831 in preclinical models of liver fibrosis.[6][7][8][11][12]
Pulmonary Fibrosis and Pulmonary Hypertension
In a mouse model of hypoxia-induced pulmonary hypertension, GKT137831 attenuated the proliferation of human pulmonary artery smooth muscle cells and endothelial cells.[13][14] The treatment also reduced right ventricular hypertrophy and pulmonary artery wall thickness in vivo.[13] These findings suggest a potential role for NOX1/4 inhibition in mitigating the vascular remodeling associated with pulmonary hypertension.
| Parameter | Hypoxia + Vehicle | Hypoxia + GKT137831 (30 mg/kg/day) | Hypoxia + GKT137831 (60 mg/kg/day) |
| Right Ventricular Hypertrophy (RV/LV+S) | Increased | Attenuated | Attenuated |
| Pulmonary Artery Wall Thickness | Increased | Reduced | Reduced |
| TGF-β1 expression | Upregulated | Downregulated | Downregulated |
Table 3: Effects of GKT137831 in a mouse model of hypoxia-induced pulmonary hypertension. Data are from Green et al., 2012.[13][14]
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of this compound and GKT137831.
Diabetic Nephropathy Mouse Model
Protocol:
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates are used.
-
Treatment: this compound is administered in the chow at doses of 30 or 90 mg/kg/day for 16 weeks, starting at 8 weeks of age.
-
Assessments:
-
Renal Function: Urinary albumin and creatinine are measured to determine the albumin-to-creatinine ratio.
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular volume and mesangial fractional area.
-
Oxidative Stress: Thiobarbituric acid reactive substances (TBARS) are measured in plasma and urine as a marker of lipid peroxidation.
-
Molecular Analysis: mRNA and protein levels of key molecules like Nox4, fibronectin, and collagen are quantified by qPCR and Western blotting.
-
Liver Fibrosis Model (Bile Duct Ligation)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo [agris.fao.org]
- 11. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation [escholarship.org]
- 13. atsjournals.org [atsjournals.org]
- 14. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901: A Technical Guide to a Dual NOX1/4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, key enzymes in the production of reactive oxygen species (ROS).[1][2][3] Dysregulation of NOX1 and NOX4 activity is implicated in the pathophysiology of numerous diseases, including diabetic nephropathy, fibrosis, and neurodegenerative disorders.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and preclinical evaluation. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this compound and its analogs.
Introduction
The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are dedicated producers of ROS, which play crucial roles in cellular signaling. However, excessive ROS production leads to oxidative stress, a key contributor to cellular damage and disease progression. The NOX family consists of seven members (NOX1-5 and DUOX1-2), with NOX1 and NOX4 being significant therapeutic targets due to their involvement in a range of pathologies.[6][7]
This compound, a pyrazolopyridine dione derivative, emerged from high-throughput screening as a potent inhibitor of NOX1 and NOX4.[8] It exhibits selectivity for these isoforms over other NOX enzymes and a range of other cellular targets.[3][9] Beyond its primary inhibitory action, this compound has also been identified as a selective scavenger of peroxynitrite (PON), a highly reactive nitrogen species, adding another dimension to its potential therapeutic efficacy.[4][5]
Mechanism of Action and Inhibitory Profile
This compound acts as a direct inhibitor of the enzymatic activity of NOX1 and NOX4.[3] The precise binding site and mechanism of inhibition are not fully elucidated but are believed to be non-competitive with respect to NADPH.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized in various cell-free and cell-based assays.
| Target | K i (nM) | IC 50 (nM) | Notes |
| NOX1 | 160 ± 10[3][10] | ~100[11] | Potent inhibition observed in cell-free assays using membranes from overexpressing cells.[10] |
| NOX4 | 165[2] | ~1000 | Potent inhibition observed in cell-free assays.[3] |
| NOX2 | 1530 ± 90[3][10] | >10,000 | Approximately 10-fold lower potency compared to NOX1 and NOX4.[10] this compound shows only partial inhibition of NOX2 activity.[10] |
| NOX5 | - | ~450[6] | Moderate inhibitory activity. |
| Xanthine Oxidase | >30,000[9] | >100,000[10] | Poor affinity.[3][10] |
Peroxynitrite Scavenging
In addition to NOX inhibition, this compound directly scavenges peroxynitrite in the submicromolar range.[4][5] This activity is selective, as the compound does not interact with nitric oxide (•NO), superoxide (•O₂⁻), or hydroxyl radicals (•OH).[4][5] This dual action may contribute to its therapeutic effects in diseases where both NOX-derived ROS and peroxynitrite play a pathogenic role.
Signaling Pathways
This compound targets NOX1 and NOX4, which are involved in distinct signaling cascades. Understanding these pathways is crucial for elucidating the compound's therapeutic effects.
NOX1 Signaling Pathway
NOX1 activation is a multi-step process requiring the assembly of cytosolic regulatory subunits with the membrane-bound catalytic subunit. Key activators include angiotensin II and growth factors, which lead to the production of superoxide. This superoxide can then initiate downstream signaling cascades involved in processes like cell proliferation and inflammation.
Caption: NOX1 activation pathway and site of inhibition by this compound.
NOX4 Signaling Pathway
Unlike NOX1, NOX4 is constitutively active and its activity is primarily regulated at the level of gene expression. It predominantly produces hydrogen peroxide (H₂O₂) and is involved in cellular processes such as differentiation and fibrosis.
Caption: NOX4 signaling pathway and site of inhibition by this compound.
Preclinical Studies
This compound has been evaluated in several preclinical models, with a significant focus on diabetic nephropathy.
In Vivo Model of Type 2 Diabetic Nephropathy
A key study investigated the effects of this compound in db/db mice, a model of type 2 diabetes.[7][12]
| Parameter | Vehicle Control (db/db) | This compound (30 mg/kg/day) | This compound (90 mg/kg/day) |
| Albuminuria | Increased | Reduced | Reduced |
| Renal Oxidative Stress (TBARS) | Increased | Reduced | Reduced |
| Renal ERK1/2 Phosphorylation | Increased | Reduced | Reduced |
| Glomerulosclerosis & Mesangial Expansion | Present | Attenuated | Attenuated |
| Plasma Glucose & Blood Pressure | Unchanged | Unchanged | Unchanged |
Data summarized from Sedeek et al., 2013.[12]
These findings demonstrate that this compound can ameliorate key features of diabetic nephropathy in a relevant animal model, independent of effects on blood glucose or blood pressure.[12]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are representative protocols for assays used in the evaluation of this compound.
Cell-Free NOX Inhibition Assay (Amplex Red)
This assay measures the production of hydrogen peroxide by isolated cell membranes containing NOX enzymes.
Caption: Workflow for the cell-free Amplex Red NOX inhibition assay.
Protocol:
-
Preparation of Membranes: Isolate membrane fractions from cells (e.g., HEK293) overexpressing the human NOX isoform of interest (NOX1 or NOX4) and its required subunits (e.g., p22phox).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), Amplex Red (e.g., 50 µM), and horseradish peroxidase (HRP, e.g., 0.1 U/mL).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells and incubate briefly.
-
Enzyme Addition: Add the prepared membrane fraction to the wells.
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of, for example, 100 µM.
-
Measurement: Immediately measure the increase in fluorescence in a plate reader at 37°C. Resorufin, the product of the reaction, has an excitation maximum of ~570 nm and an emission maximum of ~585 nm.
-
Data Analysis: Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
In Vivo Diabetic Nephropathy Study
This protocol outlines the key steps in an in vivo study to assess the efficacy of this compound in a diabetic mouse model.
Protocol:
-
Animal Model: Use male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls. Start the treatment at an age when diabetic nephropathy is developing (e.g., 8 weeks).[7][12]
-
Drug Administration: Administer this compound orally, mixed in the chow, at desired doses (e.g., 30 and 90 mg/kg/day) for a specified duration (e.g., 16 weeks).[7][12] A vehicle control group for both db/db and db/m mice should be included.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.
-
Urine and Blood Collection: Collect urine at specified intervals (e.g., every 4 weeks) for the measurement of albumin and creatinine to determine the albumin-to-creatinine ratio. At the end of the study, collect blood for plasma analysis.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and perfuse the kidneys. Harvest the kidneys for histological analysis, protein and RNA extraction, and measurement of oxidative stress markers.
-
Outcome Measures:
-
Renal Function: Urinary albumin-to-creatinine ratio.
-
Oxidative Stress: Thiobarbituric acid reactive substances (TBARS) in urine and kidney homogenates.
-
Histology: Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and mesangial expansion.
-
Western Blotting: Analyze the phosphorylation of signaling proteins like ERK1/2 and the expression of fibrotic markers in kidney lysates.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound. Its dual inhibition of NOX1 and NOX4, coupled with its peroxynitrite scavenging activity, provides a multi-faceted approach to combating diseases driven by oxidative stress. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and the broader field of NOX inhibition. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a wider range of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. NADPH Oxidase 4 (NOX4) in Cancer: Linking Redox Signals to Oncogenic Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901: A Technical Guide to a First-in-Class Dual NOX1/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a first-in-class, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. Its discovery marked a significant step in the development of targeted therapies for diseases driven by oxidative stress. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and Development
This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of NOX enzymes. The development of this compound and its structurally related successor, GKT137831 (setanaxib), originated from a pyrazolopyridine dione chemical series. These compounds were optimized for potency, selectivity, and pharmacokinetic properties, leading to the selection of this compound for further preclinical investigation.
Mechanism of Action
This compound is a dual inhibitor of NOX1 and NOX4, two key enzymatic sources of reactive oxygen species (ROS) implicated in a variety of pathological processes.[1] It exerts its inhibitory effect by directly targeting these enzymes. In addition to its primary mechanism of action, this compound has also been identified as a selective and direct scavenger of peroxynitrite (ONOO-), a potent and damaging oxidant formed from the reaction of superoxide and nitric oxide.[2][3][4] This dual action of inhibiting ROS production and scavenging existing reactive nitrogen species contributes to its therapeutic potential.
Signaling Pathway
The inhibition of NOX1 and NOX4 by this compound interrupts downstream signaling cascades that are activated by ROS. These pathways are central to the pathophysiology of numerous diseases, including fibrosis, inflammation, and diabetic complications.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| NOX1 | Cell-free | Ki | 160 ± 10 | [1] |
| NOX4 | Cell-free | Ki | 165 | [5] |
| NOX2 | Cell-free | Ki | 1530 ± 90 | [1] |
Table 2: Preclinical Efficacy of this compound in a Model of Type 2 Diabetes (db/db mice)
| Parameter | Treatment Group | Result | Reference |
| Albuminuria | This compound (30 mg/kg/day) | Reduced | [6] |
| Albuminuria | This compound (90 mg/kg/day) | Reduced | [6] |
| Systemic Oxidative Stress (Plasma TBARS) | This compound (low and high dose) | Reduced | [6] |
| Renal Oxidative Stress (Urine TBARS) | This compound (low and high dose) | Reduced | [6] |
| Renal ERK1/2 Phosphorylation | This compound (low and high dose) | Reduced | [6] |
| Plasma Glucose | This compound (low and high dose) | No effect | [6] |
| Blood Pressure | This compound (low and high dose) | No effect | [6] |
Experimental Protocols
This section provides a detailed description of the methodologies used in the key studies evaluating this compound.
In Vitro NOX Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against different NOX isoforms.
Methodology (Cell-free assay): [1]
-
Membranes from cells overexpressing specific human NOX isoforms (NOX1, NOX2, NOX4) were prepared.
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained the cell membranes, the substrate NADPH, and a detection reagent (e.g., Amplex Red for H2O2 detection).
-
This compound was added at various concentrations.
-
The reaction was initiated by the addition of a stimulus (e.g., PMA for NOX1 and NOX2) or allowed to proceed for constitutively active NOX4.
-
The rate of ROS production was measured kinetically using a fluorescence plate reader.
-
Ki values were calculated from the concentration-response curves.
In Vivo Efficacy in a Diabetic Nephropathy Model
Objective: To evaluate the renoprotective effects of this compound in a mouse model of type 2 diabetes.
Animal Model: Male db/db mice (a model of type 2 diabetes and nephropathy) and their non-diabetic db/m littermates were used.[6]
Treatment: [6]
-
Mice were treated for 16 weeks starting at 8 weeks of age.
-
This compound was administered in the chow at two doses: a low dose (30 mg/kg of body weight per day) and a high dose (90 mg/kg of body weight per day).
-
Control groups received standard chow.
Assessments: [6]
-
Albuminuria: Measured from 24-hour urine collections.
-
Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) were measured in plasma and urine.
-
Renal Signaling: Phosphorylation of ERK1/2 was assessed by Western blot of kidney lysates.
-
Metabolic Parameters: Plasma glucose and blood pressure were monitored.
-
Renal Histology: Kidney sections were examined for mesangial expansion, tubular dystrophy, and glomerulosclerosis.
Peroxynitrite Scavenging Assay
Objective: To determine the peroxynitrite scavenging activity of this compound.
Methodology: [2]
-
A cell-free assay was used to measure the scavenging of peroxynitrite.
-
Authentic peroxynitrite was added to a reaction mixture containing a fluorescent probe sensitive to oxidation by peroxynitrite.
-
This compound was added at various concentrations.
-
The decrease in the fluorescence signal in the presence of this compound indicated its peroxynitrite scavenging activity.
-
Electron paramagnetic resonance (EPR) spectroscopy was also used to confirm the interaction of this compound with peroxynitrite-derived radicals.
Conclusion
This compound is a pioneering dual inhibitor of NOX1 and NOX4 with demonstrated efficacy in preclinical models of diseases characterized by oxidative stress, such as diabetic nephropathy. Its dual mechanism of inhibiting ROS production and scavenging peroxynitrite makes it a compelling therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901: A Dual NOX1/4 Inhibitor with Therapeutic Potential in Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, with a pressing need for novel therapeutic strategies beyond current standards of care. Oxidative stress is a key pathogenic driver in the development and progression of DN. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, are major sources of reactive oxygen species (ROS) in the kidney. GKT136901 is a first-generation, orally available, small-molecule dual inhibitor of NOX1 and NOX4, which has demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action: Targeting the Source of Oxidative Stress
This compound is a member of the pyrazolopyridine class of compounds and functions as a competitive inhibitor of NOX1 and NOX4, with some activity against NOX2 and NOX5.[1] Its structure is thought to resemble NADPH, allowing it to compete for the enzyme's substrate-binding site.[1] In the context of diabetic nephropathy, hyperglycemia and other metabolic derangements lead to the upregulation and overactivation of NOX enzymes in various renal cell types, including mesangial cells, podocytes, and proximal tubular cells.[2][3] NOX4 is the most abundantly expressed isoform in the kidney.[4][5]
The overproduction of ROS by NOX1 and NOX4 triggers a cascade of downstream pathological events, including inflammation, fibrosis, and cellular damage.[3][4] this compound directly targets these enzymatic sources of ROS, thereby mitigating the initial steps in the pathogenic cascade of diabetic kidney disease.
Preclinical Efficacy in a Type 2 Diabetes Model
A key study investigated the effects of this compound in the db/db mouse, a well-established model of type 2 diabetic nephropathy.[5][6][7] The findings from this research underscore the therapeutic potential of dual NOX1/4 inhibition.
Experimental Design and Methodology
A summary of the experimental protocol is provided below:
| Parameter | Description |
| Animal Model | Male db/db mice (model of type 2 diabetes) and db/m mice (lean controls), 8 weeks old at the start of the study.[6][7] |
| Treatment Groups | 1. db/m control (untreated)2. db/m + this compound (30 mg/kg/day)3. db/m + this compound (90 mg/kg/day)4. db/db control (untreated)5. db/db + this compound (30 mg/kg/day)6. db/db + this compound (90 mg/kg/day)[6][7] |
| Drug Administration | This compound was administered in chow for 16 weeks.[6][7] |
| Key Endpoints | Albuminuria, markers of oxidative stress (plasma and urine TBARS), renal structural changes (mesangial expansion, glomerulosclerosis), and expression/activation of pro-fibrotic and inflammatory signaling molecules.[5][6] |
Quantitative Outcomes
The administration of this compound resulted in significant improvements in key markers of diabetic nephropathy, independent of changes in blood glucose or blood pressure.[5][6]
| Parameter | db/db Control | db/db + this compound (Low Dose) | db/db + this compound (High Dose) | Key Finding |
| Albuminuria | Increased | Reduced | Reduced | This compound significantly decreased urinary albumin excretion, a clinical hallmark of diabetic nephropathy.[5][6] |
| Plasma TBARS | Increased | Reduced | Reduced | Systemic oxidative stress was attenuated by this compound treatment.[5][6] |
| Urine TBARS | Increased | Reduced | Reduced | Renal-specific oxidative stress was lowered with this compound administration.[5][6] |
| Renal ERK1/2 Phosphorylation | Augmented | Reduced | Reduced | This compound inhibited the activation of this pro-fibrotic signaling pathway.[5][6] |
| Glomerulosclerosis & Mesangial Expansion | Present | Preserved Renal Structure | Preserved Renal Structure | The treatment protected against structural damage to the glomeruli.[5][6] |
TBARS: Thiobarbituric Acid-Reacting Substances, a marker of lipid peroxidation and oxidative stress. ERK1/2: Extracellular signal-regulated kinases 1 and 2, part of the MAPK signaling pathway involved in cell proliferation and fibrosis.
Signaling Pathways in Diabetic Nephropathy and this compound Intervention
The renoprotective effects of this compound are mediated through the interruption of key signaling pathways that drive the pathology of diabetic nephropathy.
Pathogenic Signaling Cascade in Diabetic Nephropathy
Under diabetic conditions, high glucose levels and other stimuli lead to the activation of NOX1 and NOX4. The resulting increase in ROS production activates downstream signaling molecules, including Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38 MAPK.[4][6] These pathways culminate in the expression of pro-fibrotic and pro-inflammatory molecules, leading to the characteristic features of diabetic nephropathy, such as mesangial expansion, glomerulosclerosis, and albuminuria.[2][4][6]
Caption: this compound inhibits NOX1/4, blocking ROS production and downstream pro-fibrotic signaling.
Experimental Workflow and Visualization
The evaluation of this compound's therapeutic potential follows a structured preclinical research workflow, from in vivo studies to ex vivo and in vitro analyses.
Caption: Preclinical workflow for evaluating this compound in diabetic nephropathy.
Future Directions and Clinical Perspective
The promising preclinical data for this compound has paved the way for the development of its successor, GKT137831 (Setanaxib).[2][3] GKT137831, also a dual NOX1/4 inhibitor, has advanced into clinical trials for diabetic kidney disease and other fibrotic conditions.[2][3][8] A Phase 2 clinical trial was designed to evaluate the efficacy and safety of GKT137831 in adults with type 1 diabetes and persistent albuminuria.[8] The progression of these compounds into clinical development highlights the therapeutic viability of targeting NOX1 and NOX4 in diabetic nephropathy.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. By inhibiting the NOX1 and NOX4 enzymes, it effectively reduces oxidative stress, a primary driver of the disease. This leads to the attenuation of downstream pro-fibrotic and pro-inflammatory signaling pathways, resulting in preserved renal structure and function. The data strongly support the continued investigation of dual NOX1/4 inhibitors as a promising therapeutic strategy for patients with diabetic kidney disease.
References
- 1. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901: A Dual NOX1/NOX4 Inhibitor as a Therapeutic Candidate in Neurodegenerative Disease
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – GKT136901, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, is emerging as a significant compound of interest in the study of neurodegenerative diseases. By targeting key sources of oxidative stress, this compound offers a promising therapeutic avenue for conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). This document provides an in-depth technical guide to the role of this compound in preclinical models of these devastating disorders, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Targeting Oxidative Stress at its Source
This compound is a member of the pyrazolopyridine dione chemical class and exhibits high affinity for the NOX1 and NOX4 isoforms of NADPH oxidase, enzymes that are critical mediators of reactive oxygen species (ROS) production. In the central nervous system, aberrant NOX activity is a key contributor to the oxidative stress and neuroinflammation that drive neuronal damage and death in a range of neurodegenerative conditions.
Beyond its role as a direct enzyme inhibitor, this compound has also been identified as a potent scavenger of peroxynitrite, a highly reactive and damaging nitrogen species formed from the reaction of superoxide and nitric oxide. This dual action—inhibiting ROS production and neutralizing existing reactive species—positions this compound as a multifaceted therapeutic candidate.
Preclinical Efficacy in Neurodegenerative Disease Models
While comprehensive in-vivo data for this compound across all major neurodegenerative diseases is still emerging, foundational studies and research on the role of NOX1/4 inhibition provide a strong rationale for its therapeutic potential.
Parkinson's Disease
In models of Parkinson's disease, the pathology is closely linked to the aggregation of α-synuclein and the progressive loss of dopaminergic neurons in the substantia nigra. Oxidative stress is a major driver of α-synuclein misfolding and aggregation.
Table 1: this compound in a Parkinson's Disease Cell Model
| Experimental System | Treatment | Key Outcome | Result |
| Human neuronal cell line | Peroxynitrite-induced stress | α-synuclein nitration and dimerization | This compound significantly reduced both nitration and dimerization of α-synuclein. |
| Human neuronal cell line | Peroxynitrite-induced stress | Neurite degeneration | This compound protected against neurite degeneration. |
Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to widespread neuronal loss and cognitive decline. NOX-driven oxidative stress is implicated in both Aβ and tau pathology.
No specific in-vivo quantitative data for this compound in Alzheimer's disease models were identified in the current search. The therapeutic rationale is based on the known role of NOX1 and NOX4 in mediating Aβ-induced neurotoxicity and neuroinflammation.
Huntington's Disease
Huntington's disease is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). This triggers profound neurodegeneration, particularly in the striatum.
No specific in-vivo quantitative data for this compound in Huntington's disease models were identified in the current search. The therapeutic potential is inferred from the established role of oxidative stress in the pathogenesis of Huntington's disease.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Mutations in the SOD1 gene are a common cause of familial ALS, and oxidative stress is a key component of the disease's progression.
No specific in-vivo quantitative data for this compound in ALS models were identified in the current search. The rationale for its use is based on the significant involvement of NOX-mediated oxidative stress in motor neuron death.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
GKT136901: A Technical Guide to its Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is the final common pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, and kidneys. GKT136901 is a first-in-class, orally active small molecule inhibitor that has demonstrated significant anti-fibrotic properties in a range of preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential in combating fibrosis.
Mechanism of Action: Dual Inhibition of NOX1 and NOX4
This compound is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, two key enzymes involved in the production of reactive oxygen species (ROS).[1][2] The overproduction of ROS by NOX enzymes is a critical driver of oxidative stress, which in turn promotes inflammation, cellular damage, and the activation of pro-fibrotic signaling pathways.[2]
This compound exhibits high affinity for NOX1 and NOX4, with inhibitory constant (Ki) values in the nanomolar range, while showing significantly less activity against other NOX isoforms like NOX2.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
| Target | This compound Ki (nM) |
| NOX1 | 160 ± 10 |
| NOX4 | 16 ± 5 |
| NOX2 | 1530 ± 90 |
| Table 1: Inhibitory activity of this compound against NOX isoforms.[2] |
By inhibiting NOX1 and NOX4, this compound effectively reduces the generation of ROS, thereby mitigating the downstream pathological events that lead to fibrosis.
Signaling Pathways Modulated by this compound
The anti-fibrotic effects of this compound are mediated through the modulation of key signaling pathways implicated in the pathogenesis of fibrosis.
TGF-β/Smad Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, TGF-β activates the canonical Smad signaling pathway, leading to the phosphorylation of Smad2 and Smad3.[3] This activated Smad complex translocates to the nucleus and drives the transcription of pro-fibrotic genes, including those encoding for collagen and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[4]
NOX4-derived ROS have been shown to amplify TGF-β signaling. This compound, by inhibiting NOX4, attenuates TGF-β-induced Smad2/3 phosphorylation, thereby dampening the pro-fibrotic transcriptional program.[5][6]
MAPK (p38 and ERK1/2) Pathways
Mitogen-activated protein kinases (MAPKs), including p38 and extracellular signal-regulated kinases 1 and 2 (ERK1/2), are also involved in fibrotic processes.[5][6] NOX4-dependent ROS production can lead to the activation of p38 MAPK, while NOX1 is linked to the activation of ERK1/2.[6][7] The activation of these MAPK pathways contributes to myofibroblast differentiation and ECM production. This compound, through its dual inhibition of NOX1 and NOX4, can suppress the activation of both p38 and ERK1/2, further contributing to its anti-fibrotic effects.[8][9]
Preclinical Efficacy in Fibrosis Models
This compound and its close analog, GKT137831, have demonstrated robust anti-fibrotic efficacy in various preclinical models of organ fibrosis.
Pulmonary Fibrosis
In the bleomycin-induced mouse model of pulmonary fibrosis, a widely used model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF), GKT137831 has been shown to reduce collagen deposition and myofibroblast accumulation.[10][11]
| Model | Compound | Dose | Key Findings | Reference |
| Bleomycin-induced lung fibrosis (aged mice) | GKT137831 | 40 mg/kg, oral gavage, daily | Reversed established fibrosis, decreased α-SMA expression and senescence markers (p16, p21). | [10] |
Liver Fibrosis
In the carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, GKT137831 has been shown to attenuate liver injury, inflammation, and fibrosis.[1][12]
| Model | Compound | Dose | Key Findings | Reference |
| CCl4-induced liver fibrosis | GKT137831 | 60 mg/kg, intragastric injection, daily | Reduced liver fibrosis, inflammation, and expression of fibrogenic genes. | [12] |
| Bile duct ligation (BDL)-induced liver fibrosis | GKT137831 | Not specified | Attenuated fibrosis and hepatocyte apoptosis. | [13] |
Kidney Fibrosis
In a mouse model of diabetic nephropathy (db/db mice), this compound demonstrated renoprotective effects, reducing key markers of kidney damage and fibrosis.[8][9]
| Model | Compound | Dose | Key Findings | Reference |
| Diabetic nephropathy (db/db mice) | This compound | 30-90 mg/kg in chow, daily for 16 weeks | Reduced albuminuria, renal oxidative stress (TBARS), and phosphorylation of ERK1/2. Preserved renal structure. | [8][9] |
In the unilateral ureteral obstruction (UUO) model, a rapid and robust model of renal interstitial fibrosis, inhibition of NOX4 has been shown to be protective.[4][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-fibrotic effects of this compound and its analogs.
Bleomycin-Induced Pulmonary Fibrosis
This model is induced by a single intratracheal instillation of bleomycin in mice.[10]
-
Animals: Aged (18 months) C57BL/6 mice.
-
Induction: A single intratracheal dose of bleomycin.
-
Treatment: GKT137831 (40 mg/kg) or vehicle administered daily by oral gavage starting 3 weeks post-injury and continuing for 3 weeks.[10]
-
Endpoints: Assessment of lung collagen content (hydroxyproline assay), myofibroblast accumulation (α-SMA immunohistochemistry), and markers of cellular senescence (p16, p21).[10]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model involves the repeated intraperitoneal injection of CCl4 to induce chronic liver injury.[12]
-
Animals: 6-week-old male C57BL/6 mice.
-
Induction: Intraperitoneal injections of CCl4 (0.5 μL/g) twice a week for 6 weeks.
-
Treatment: GKT137831 (60 mg/kg) or vehicle administered daily by intragastric injection during the last 3 weeks of CCl4 treatment.[12]
-
Endpoints: Histological assessment of liver fibrosis (Sirius Red staining), measurement of inflammatory markers, and gene expression analysis of fibrotic markers.[12]
References
- 1. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soluble receptors for advanced glycation end-products prevent unilateral ureteral obstruction-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of Persistent Fibrosis in Aging by Targeting Nox4-Nrf2 Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge of Oxidative Stress
An In-depth Technical Guide to GKT136901: A Dual-Action NADPH Oxidase Inhibitor and Peroxynitrite Scavenger
Executive Summary
This compound is a pioneering, orally bioavailable small molecule that exhibits a dual mechanism of action critical for combating oxidative stress. Primarily developed as a potent and selective inhibitor of NADPH oxidase 1 (NOX1) and 4 (NOX4), it effectively curtails the production of reactive oxygen species (ROS).[1][2][3][4] Furthermore, compelling evidence demonstrates that this compound is also a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive and damaging nitrogen species.[2][3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanisms, therapeutic potential, and the experimental protocols used to validate its activity. It is intended for researchers, scientists, and professionals in the field of drug development exploring novel therapies for diseases driven by oxidative stress, such as diabetic nephropathy, neurodegeneration, and fibrosis.[5][6][7]
Oxidative stress, an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is a key pathological driver in numerous chronic diseases. The NADPH oxidase (NOX) family of enzymes are primary sources of cellular ROS, producing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) as their main function.[1][4][5] Among the seven isoforms, NOX1 and NOX4 are frequently implicated in the pathophysiology of fibrotic and inflammatory conditions.[4][7]
The superoxide produced by NOX enzymes can rapidly react with nitric oxide (•NO) in a diffusion-controlled reaction to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant.[8] Peroxynitrite can induce significant cellular damage by nitrating tyrosine residues in proteins, depleting intracellular antioxidants like glutathione, and causing lipid peroxidation, ultimately leading to cellular dysfunction and death.[5][9] Consequently, therapeutic agents that can both inhibit the source of superoxide and directly neutralize peroxynitrite offer a powerful, two-pronged approach to mitigating oxidative stress.
This compound: Mechanism of Action
This compound, chemically identified as 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, possesses a unique dual-action profile.[3][5]
Inhibition of NOX1 and NOX4
This compound is a highly selective inhibitor of the NOX1 and NOX4 isoforms.[1][2] By targeting these specific enzymes, it reduces the foundational production of superoxide and hydrogen peroxide, thereby decreasing the substrate available for peroxynitrite formation. This upstream inhibition is a critical component of its therapeutic effect. The compound demonstrates high potency against NOX1 and NOX4 with significantly lower affinity for other isoforms like NOX2, ensuring a targeted intervention with potentially fewer off-target effects.[3][4]
Direct Scavenging of Peroxynitrite
Beyond its role as a NOX inhibitor, this compound acts as a direct and selective scavenger of peroxynitrite.[5][9] Studies have shown that this compound effectively neutralizes peroxynitrite in the submicromolar concentration range.[5] Importantly, it does not interact with nitric oxide (•NO), superoxide (O₂⁻), or hydroxyl radicals (•OH), highlighting its specificity for peroxynitrite.[5][9][10] This direct scavenging activity provides an immediate line of defense against existing peroxynitrite, complementing its long-term effect of preventing its formation via NOX inhibition. In the process of scavenging, this compound is itself degraded upon exposure to peroxynitrite.[5][9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize key inhibitory constants (Ki) and concentrations for effect.
Table 1: Inhibitory Potency of this compound against NOX Isoforms
| Target Isoform | Ki (nM) | Emax (Maximal Inhibition) | Assay Type | Reference |
|---|---|---|---|---|
| NOX1 | 160 ± 10 | >90% | Cell-free | [4] |
| NOX4 | 165 nM (or 16 ± 5 nM) | >90% | Cell-free | [2][3][4] |
| NOX2 | 1530 ± 90 | 60% | Cell-free | [3][4] |
| Xanthine Oxidase | >30,000 nM | - | Cell-free |[3] |
Note: Discrepancy in NOX4 Ki values exists in the literature, but both confirm high potency.
Table 2: Effective Concentrations in Cellular and In Vitro Models
| Effect | Concentration | Model System | Reference |
|---|---|---|---|
| Peroxynitrite Scavenging | 0.1, 1, and 10 µM | Cell-free assays | [3] |
| Prevention of α-synuclein nitration | Submicromolar | In vitro protein assay | [5] |
| Prevention of PON-induced cell death | 10 µM | Differentiated LUHMES cells | [3] |
| Attenuation of high glucose-induced ROS | 10 µM | Mouse proximal tubule (MPT) cells | [2] |
| Attenuation of METH-induced oxidative stress | 10 µM | Human brain microvascular endothelial cells |[2] |
Experimental Evidence and Protocols
The dual action of this compound is supported by a range of experimental data. Key findings include the prevention of peroxynitrite-dependent tyrosine nitration and dimerization of alpha-synuclein, a protein implicated in Parkinson's disease.[5] In human neuronal cell models, this compound prevented the depletion of reduced glutathione and neurite degeneration when applied during peroxynitrite treatment.[5][9]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule probes for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
GKT136901: A Technical Guide to a Dual NOX1/NOX4 Inhibitor and Peroxynitrite Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 is a potent, orally bioavailable small molecule belonging to the pyrazolopyridine dione chemical class. It functions as a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes pivotal in the production of reactive oxygen species (ROS). Additionally, this compound exhibits a distinct and direct scavenging activity against peroxynitrite, a potent and damaging oxidant. This dual mechanism of action positions this compound as a significant tool for investigating the roles of NOX-derived ROS and peroxynitrite in a variety of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a summary of its effects on key signaling pathways.
Chemical Structure and Properties
This compound is scientifically known as 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione[1] |
| Synonyms | NOX Inhibitor IV, GKT-136901 |
| CAS Number | 955272-06-7[1][2] |
| Molecular Formula | C₁₉H₁₅ClN₄O₂[1][2] |
| Molecular Weight | 366.80 g/mol [1][2] |
| Appearance | Pale yellow to brown solid[2] |
| SMILES | Cc1c2c(c(=O)n(Cc3ncccc3)c1=O)[nH]n(c2=O)c4ccccc4Cl[2] |
| InChI | InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3[2] |
| InChI Key | DNKYHHFCPXKFIY-UHFFFAOYSA-N[2] |
| Solubility | DMSO: 50 mg/mL[2] |
| Storage | 2-8°C[2] |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the enzymatic source of ROS production and directly neutralizing a highly reactive nitrogen species.
Dual Inhibition of NOX1 and NOX4
This compound is a potent and selective inhibitor of the NADPH oxidase isoforms NOX1 and NOX4.[3] These enzymes are key sources of ROS in various cell types and have been implicated in the pathophysiology of numerous diseases. The inhibitory activity of this compound against NOX isoforms has been quantified using in vitro assays, with the following inhibition constants (Ki):
| Target | Inhibition Constant (Ki) |
| NOX1 | 160 nM[3][4] |
| NOX4 | 165 nM[3][4] |
| NOX2 | 1.53 µM[4] |
The compound shows significantly higher potency for NOX1 and NOX4 compared to NOX2, and has demonstrated poor affinity for other enzymes such as xanthine oxidase, lipoxygenases, and various cytochrome P450 isozymes at a concentration of 10 µM.[4]
Peroxynitrite Scavenging
Independent of its NOX inhibitory activity, this compound is a selective and direct scavenger of peroxynitrite (ONOO⁻).[2][3] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide, and it contributes to cellular damage in various disease states. This compound has been shown to protect against peroxynitrite-induced cellular damage.[2]
Signaling Pathways
This compound modulates signaling pathways downstream of NOX1/4 activation and those influenced by peroxynitrite. A key pathway affected is the Transforming Growth Factor-β (TGF-β) signaling cascade, which plays a crucial role in fibrosis and cellular proliferation.
TGF-β can induce the expression of NOX4, leading to an increase in intracellular ROS. This ROS production can then activate downstream signaling molecules such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][5][6] The activation of the TGF-β/NOX4/ROS/ERK1/2 axis is implicated in processes like epithelial-mesenchymal transition and fibrosis. By inhibiting NOX4, this compound can attenuate the downstream activation of ERK1/2.
Furthermore, in the context of high glucose-induced cellular stress, this compound has been shown to abolish the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[3]
Experimental Protocols
In Vitro NOX Inhibition Assay (Amplex Red Assay)
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on NOX1 and NOX4 using the Amplex Red reagent, which detects hydrogen peroxide (H₂O₂).
Materials:
-
Membrane preparations from cells overexpressing either NOX1 or NOX4.
-
This compound
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
NADPH
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, containing 120 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 25 µM FAD)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add the NOX1 or NOX4 membrane preparation to the wells.
-
Prepare a reaction mixture containing Amplex Red (final concentration, e.g., 50 µM) and HRP (final concentration, e.g., 0.1 U/mL) in assay buffer. Add this mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding NADPH to each well (final concentration, e.g., 36 µM).
-
Immediately measure the fluorescence in a plate reader at 37°C, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
Calculate the rate of H₂O₂ production from the linear portion of the fluorescence curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
p38 MAPK Activation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of p38 MAPK in cultured cells (e.g., mesangial cells) stimulated with high glucose.
Materials:
-
Cell culture reagents
-
This compound
-
High glucose solution (e.g., D-glucose)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture mesangial cells to near confluence.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
-
Stimulate the cells with high glucose (e.g., 30 mM) for a specified time (e.g., 30 minutes). Include a normal glucose control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
References
- 1. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. biorxiv.org [biorxiv.org]
- 4. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of ERK1/2-mTORC1-NOX4 mediates TGF-β1-induced epithelial-mesenchymal transition and fibrosis in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
GKT136901 Application Notes for Mouse Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 is a dual inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. NOX enzymes, particularly NOX1 and NOX4, are key sources of reactive oxygen species (ROS) in the kidney.[1] Under pathological conditions such as diabetic nephropathy, hyperglycemia promotes the upregulation of NOX4, leading to increased ROS production.[2] This oxidative stress is a central driver of renal injury, contributing to inflammation, fibrosis, and endothelial dysfunction.[2][3] this compound has demonstrated renoprotective effects in preclinical mouse models of kidney disease, primarily by mitigating oxidative damage and subsequent pathological signaling pathways.[4][5][6] These notes provide a comprehensive overview of its application, dosage, and relevant experimental protocols.
A related, next-generation NOX1/4 inhibitor, GKT137831 (Setanaxib), has also been extensively studied and shows similar renoprotective effects in models of both type 1 and type 2 diabetes.[1][3][7][8] Data from studies using GKT137831 are also included for a more complete understanding of NOX1/4 inhibition in this context.
Mechanism of Action
In the context of diabetic kidney disease, elevated glucose levels increase the expression of NOX4 in the renal cortex.[2] This leads to an overproduction of ROS, which activates downstream pro-fibrotic and pro-inflammatory signaling cascades, including the ERK1/2 and p38 MAP kinase pathways.[2][4] This process results in the increased expression of molecules like transforming growth factor-beta (TGF-β), fibronectin, and collagens, leading to mesangial matrix expansion, glomerulosclerosis, and a decline in renal function.[3][4] this compound directly inhibits NOX4 and NOX1, thereby reducing ROS generation and attenuating these downstream pathological events.[4][9] This action is independent of glucose control, suggesting a direct effect on the complications of diabetes.[4]
Caption: Mechanism of this compound in diabetic kidney disease.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound and the related NOX1/4 inhibitor GKT137831 in various mouse models of kidney disease.
Table 1: this compound Dosage and Effects in Mouse Models
| Mouse Model | Background | Disease | Dosage | Administration | Duration | Key Renoprotective Effects | Reference |
| db/db | BKS.Cg-Dock7m +/+ Leprdb/J | Type 2 Diabetic Nephropathy | 30 mg/kg/day (low dose) | In chow | 16 weeks | Reduced albuminuria, oxidative stress (TBARS), and renal ERK1/2 phosphorylation; preserved renal structure. | [4][5] |
| db/db | BKS.Cg-Dock7m +/+ Leprdb/J | Type 2 Diabetic Nephropathy | 90 mg/kg/day (high dose) | In chow | 16 weeks | Similar effects to the low dose, showing efficacy across a dose range. | [4][5] |
Table 2: GKT137831 (Setanaxib) Dosage and Effects in Mouse Models
| Mouse Model | Background | Disease | Dosage | Administration | Duration | Key Renoprotective Effects | Reference |
| OVE26 | FVB/N | Type 1 Diabetic Nephropathy | 10 or 40 mg/kg/day | Oral gavage, once daily | 4 weeks | Reduced albuminuria, glomerular hypertrophy, mesangial expansion, podocyte loss, and expression of fibronectin and type IV collagen. | [3] |
| ApoE-/- | C57BL/6 | STZ-induced Diabetic Nephropathy | 30 or 60 mg/kg/day | Oral gavage | 10 weeks | Suppressed proinflammatory and profibrotic processes. | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in mouse models of diabetic nephropathy.
Caption: General experimental workflow for a preclinical study.
Protocol 1: Preparation and Administration of this compound
This protocol is based on studies using db/db mice, a model for type 2 diabetic nephropathy.[4][5]
-
Animal Model: 8-week-old male db/db mice and their non-diabetic db/m littermates are used as the diabetic and control groups, respectively.
-
Dosage Calculation:
-
Determine the target dose (e.g., 30 mg/kg/day).
-
Estimate the average daily food consumption of the mice (typically 4-6 g/day for an adult mouse).
-
Calculate the required concentration of this compound in the chow (mg of drug per kg of chow).
-
Formula: Concentration (mg/kg chow) = [Dose (mg/kg/day) * Average Body Weight (kg)] / Average Food Intake (kg/day)
-
-
Chow Preparation:
-
This compound is incorporated into standard rodent chow by a commercial supplier or prepared in-house by thoroughly mixing the powdered compound with powdered chow before re-pelleting.
-
Prepare a control chow batch without the drug.
-
-
Administration:
-
House the mice in groups according to their experimental designation (e.g., db/m control, db/db control, db/db + 30 mg/kg this compound).
-
Provide the medicated chow and water ad libitum for the duration of the study (e.g., 16 weeks).
-
Regularly monitor food intake to ensure consistent drug consumption.
-
Protocol 2: Assessment of Renal Function (Albuminuria)
-
Urine Collection: At specified time points (e.g., baseline, midpoint, and end of study), place individual mice in metabolic cages for 24-hour urine collection.
-
Sample Processing: Centrifuge the collected urine to remove debris and store the supernatant at -80°C until analysis.
-
Albumin Measurement: Measure the urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Measure urinary creatinine concentration using a commercially available assay kit (e.g., based on the Jaffe reaction).
-
Data Normalization: Calculate the albumin-to-creatinine ratio (ACR) to correct for variations in urine volume. ACR is typically expressed as µg of albumin per mg of creatinine.
Protocol 3: Histological Analysis of Renal Fibrosis
-
Tissue Preparation:
-
At the study endpoint, perfuse the mice with ice-cold PBS to remove blood.
-
Harvest the kidneys. Fix one kidney in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
-
Periodic Acid-Schiff (PAS) Staining (for Glomerulosclerosis):
-
Deparaffinize and rehydrate the kidney sections.
-
Incubate sections in 0.5% periodic acid solution.
-
Rinse and incubate in Schiff reagent until a purple-magenta color develops.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analysis: Quantify mesangial matrix expansion and glomerulosclerosis using a semi-quantitative scoring system (e.g., 0-4 scale) on at least 20-30 glomeruli per animal.
-
-
Masson's Trichrome Staining (for Interstitial Fibrosis):
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin solution.
-
Treat with phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue.
-
Analysis: Collagen fibers will stain blue. Quantify the fibrotic area (blue staining) as a percentage of the total cortical area using image analysis software (e.g., ImageJ).
-
Protocol 4: Western Blot for Protein Expression
-
Protein Extraction:
-
Homogenize a portion of the frozen kidney cortex in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-fibronectin, anti-collagen IV, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Nox2 in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krcp-ksn.org [krcp-ksn.org]
- 8. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dissolving GKT136901 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of GKT136901, a potent dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, for in vivo research applications. The following methods are based on established practices for administering this compound to animal models, ensuring optimal delivery and reproducibility of experimental results.
Overview of this compound
This compound is a small molecule inhibitor with oral bioavailability, targeting NOX1 and NOX4 with Ki values of 160 nM and 165 nM, respectively. It also acts as a direct scavenger of peroxynitrite.[1] Its therapeutic potential is being investigated in various disease models, including diabetic nephropathy, stroke, and neurodegeneration.[1] For in vivo studies, proper dissolution and formulation are critical for achieving accurate dosing and reliable pharmacokinetic and pharmacodynamic outcomes.
Recommended Formulations for In Vivo Administration
Two primary methods for formulating this compound for oral gavage in animal models are presented below: a clear solution and a suspension. The choice of formulation may depend on the required dose, desired vehicle properties, and specific experimental design.
Table 1: this compound In Vivo Formulation Comparison
| Formulation Type | Vehicle Composition | Achievable Concentration | Appearance | Primary Route |
| Clear Solution | DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | Transparent | Oral Gavage |
| Suspension | 1.2% Methylcellulose, 0.1% Polysorbate 80, Water | Dependent on dose | Opaque Suspension | Oral Gavage |
Experimental Protocols
Protocol for Preparing a Clear Solution of this compound
This protocol is designed to create a clear, homogenous solution suitable for precise oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, combine the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.[1]
-
Finally, add 450 µL of saline and vortex again to ensure a clear, uniform solution.[1]
-
-
Final Concentration and Administration:
Storage:
-
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
It is recommended to prepare the final formulation fresh on the day of dosing.
Protocol for Preparing a Suspension of this compound
This protocol is an alternative for administering this compound, particularly when higher doses are required that may not be achievable in a clear solution. This vehicle has been used for a similar dual Nox1/Nox4 inhibitor, GKT137831.[3]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 1.2% w/v)
-
Polysorbate 80 (Tween 80) (e.g., 0.1% v/v)
-
Sterile water
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Prepare the Vehicle:
-
Prepare a 1.2% methylcellulose solution in sterile water. This may require heating and/or stirring for an extended period to fully dissolve.
-
Add 0.1% Polysorbate 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound powder. For easier suspension, the powder can be finely ground using a mortar and pestle.
-
Gradually add a small amount of the vehicle to the this compound powder to create a paste.
-
Slowly add the remaining vehicle while continuously stirring to ensure a uniform suspension. Use a magnetic stir plate for consistent mixing.
-
-
Dosing and Administration:
-
The concentration of the suspension will depend on the target dose and a reasonable dosing volume for the animal model (e.g., 5-10 mL/kg for mice).
-
Continuously stir the suspension, even between dosing individual animals, to prevent settling and ensure consistent dosage.
-
Administer the suspension via oral gavage.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for its preparation.
Caption: Mechanism of action of this compound as a dual inhibitor of NOX1 and NOX4.
Caption: Workflow for preparing this compound as a clear solution or a suspension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1] It exhibits significantly less activity against NOX2 (Ki = 1.53 µM) and is a valuable tool for investigating the roles of NOX1 and NOX4 in various pathological conditions, including diabetic nephropathy, fibrosis, and neurodegenerative diseases.[1][2][3] this compound also functions as a direct scavenger of peroxynitrite.[1][4] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with comprehensive guidelines for assessing solution stability.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |
| CAS Number | 955272-06-7 |
| Molecular Formula | C₁₉H₁₅ClN₄O₂ |
| Molecular Weight | 366.8 g/mol |
| Appearance | Pale yellow to brown solid |
This compound Signaling Pathway
This compound exerts its effects by inhibiting NOX1 and NOX4, which are key enzymes in the production of reactive oxygen species (ROS). These ROS act as signaling molecules in various cellular pathways. The diagram below illustrates the signaling cascade involving NOX1 and NOX4 and the point of inhibition by this compound.
Solution Preparation Protocols
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is important to note that for some solvents, warming and/or sonication may be required to achieve complete dissolution.[4][5][6]
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL | Use fresh, anhydrous DMSO for best results.[3][4] |
| DMF | ~25 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Water | < 0.1 mg/mL (practically insoluble) | [6] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [4] |
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 272.6 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vivo Use
For in vivo administration, this compound needs to be formulated in a vehicle that is well-tolerated by animals. The following protocol provides a common formulation for oral administration. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a final concentration of 2.5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[1][5]
Stability of this compound Solutions
The stability of this compound solutions is crucial for ensuring the accuracy of experimental results. Stock solutions in DMSO are stable for up to 1 month at -20°C and for up to 6 months at -80°C.[1] Repeated freeze-thaw cycles should be avoided. For in vivo studies, it is recommended to prepare the working solution fresh daily.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for conducting a forced degradation study to assess the stability of a this compound solution.
Protocol 3: Forced Degradation Study of this compound
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile:water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other necessary reagents for HPLC analysis
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acidic Degradation: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Basic Degradation: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the this compound stock solution in an oven at 60°C for a specified time.
-
Photolytic Degradation: Expose the this compound stock solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
Control Sample: Keep a this compound stock solution protected from light at room temperature.
-
At each time point, withdraw an aliquot from each stress condition and analyze by a validated stability-indicating HPLC method.
Hypothetical Stability Data
The following table presents hypothetical data from a forced degradation study of this compound, illustrating the expected stability profile.
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85.2 | Yes |
| 0.1 M NaOH, 60°C | 24 | 70.5 | Yes |
| 3% H₂O₂, RT | 24 | 92.1 | Yes |
| 60°C | 24 | 98.5 | Minor |
| Photolytic | 24 | 95.8 | Minor |
| Control, RT | 24 | 99.8 | No |
Protocol 4: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following method is a suggested starting point based on published methods for this compound analysis.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 125 x 4 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, triethylamine, and sulfuric acid (e.g., 12.5:86.18:1.04:0.28 v/v), adjusted to a specific pH (e.g., 2.3).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature or controlled at 25°C
-
Detection: UV at 260 nm
-
Injection Volume: 10-20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
Proper preparation and storage of this compound solutions are essential for reliable experimental outcomes. The provided protocols offer guidance for preparing solutions for both in vitro and in vivo applications. Furthermore, the outlined stability testing procedures and a suggested HPLC method will enable researchers to ensure the integrity of their this compound solutions and to develop robust analytical methods for its quantification.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Human Vascular Smooth Muscle Function and Oxidative Stress Induced by NADPH Oxidase with the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Distinct Roles of Nox1 and Nox4 in Basal and Angiotensin II-Stimulated Superoxide and Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 in Reactive Oxygen Species (ROS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, two key enzymes involved in the production of reactive oxygen species (ROS).[1][2][3][4][5] Due to its specificity and oral bioavailability, this compound has emerged as a valuable tool for investigating the roles of NOX1- and NOX4-derived ROS in a multitude of physiological and pathological processes. These application notes provide detailed protocols and guidelines for the effective use of this compound in cellular ROS assays.
This compound is a pyrazolopyridine dione-based compound that exhibits competitive inhibition of the NADPH-binding site of NOX1 and NOX4.[6] It displays significantly lower affinity for other NOX isoforms such as NOX2, and minimal effects on other ROS-producing enzymes like xanthine oxidase, making it a selective tool for dissecting the contributions of NOX1 and NOX4 to cellular redox signaling.[2][7]
Data Presentation
The inhibitory potency of this compound has been characterized in various assay formats. The following table summarizes the key quantitative data for this compound, including its inhibitory constants (Ki) against different NOX isoforms. While comprehensive cellular IC50 data is still emerging in the literature, typical effective concentrations in cell-based assays range from 1 µM to 10 µM.
| Parameter | Value | Assay Conditions | Reference |
| Ki (NOX1) | 160 ± 10 nM | Cell-free assay with membranes from NOX1-overexpressing cells. | [1] |
| Ki (NOX4) | 16 ± 5 nM | Cell-free assay with membranes from NOX4-overexpressing cells. | [1] |
| Ki (NOX2) | 1530 ± 90 nM | Cell-free assay with membranes from NOX2-overexpressing cells. | [1] |
| Effective Concentration | 10 µM | Attenuation of high glucose-induced ROS in mouse proximal tubule (MPT) cells. | [3] |
| Effective Concentration | 10 µM | Attenuation of methamphetamine-induced oxidative stress in human brain microvascular endothelial cells (HBMECs). | [3] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound, it is crucial to understand the signaling context in which NOX1 and NOX4 operate and the general workflow for conducting ROS assays.
NOX1 and NOX4 Signaling Pathway
The following diagram illustrates the activation and downstream effects of NOX1 and NOX4, highlighting the point of intervention for this compound.
Caption: NOX1 and NOX4 signaling pathways and this compound inhibition.
Experimental Workflow for Cellular ROS Assay
The diagram below outlines a typical workflow for assessing the effect of this compound on cellular ROS production.
Caption: General workflow for a cell-based ROS assay using this compound.
Experimental Protocols
Below are detailed protocols for two common ROS detection assays, adapted for the use of this compound.
Protocol 1: Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol is suitable for the detection of a broad range of intracellular ROS, including hydrogen peroxide, peroxyl radicals, and hydroxyl radicals.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
ROS-inducing agent (e.g., Angiotensin II, TGF-β, high glucose)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight in a CO₂ incubator.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium from a concentrated stock solution. A final concentration range of 0.1 µM to 50 µM is recommended for initial experiments.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (no treatment).
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
ROS Induction:
-
Following the pre-treatment, add the ROS-inducing agent to the wells (except for the negative control). The concentration and incubation time will depend on the specific agent and cell type and should be optimized previously.
-
-
DCFDA Staining:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS (typically 10-25 µM). Protect from light.
-
Remove the treatment medium from the wells and wash once with PBS.
-
Add the DCFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to the vehicle control.
-
Plot the normalized fluorescence against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Extracellular Hydrogen Peroxide (H₂O₂) Detection using Amplex® Red
This assay is specific for the detection of H₂O₂ released from cells.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
ROS-inducing agent
-
Amplex® Red reagent (stock solution in DMSO)
-
Horseradish peroxidase (HRP) (stock solution in buffer)
-
Reaction buffer (e.g., Krebs-Ringer phosphate buffer)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~530-560 nm / ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency as described in Protocol 1.
-
This compound and ROS Induction:
-
Prepare dilutions of this compound and the ROS-inducing agent in reaction buffer.
-
Remove the culture medium, wash the cells once with reaction buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 1-2 hours.
-
Add the ROS-inducing agent to the wells.
-
-
Amplex® Red Assay:
-
Prepare a fresh Amplex® Red/HRP working solution in reaction buffer (e.g., 50 µM Amplex® Red and 0.1 U/mL HRP). Protect from light.
-
Add the working solution to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation between 530-560 nm and emission at ~590 nm. Kinetic readings can also be performed to monitor the rate of H₂O₂ production.
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂.
-
Calculate the concentration of H₂O₂ in each sample from the standard curve.
-
Determine the inhibitory effect of this compound and calculate the IC₅₀ as described in Protocol 1.
Logical Relationship Diagram
The following diagram illustrates the logical flow of an experiment designed to confirm the role of NOX1/4 in a cellular process using this compound.
Caption: Logical framework for using this compound to link NOX1/4 to a cellular response.
Conclusion
This compound is a powerful and selective inhibitor for studying the roles of NOX1 and NOX4 in cellular ROS production and signaling. By following the detailed protocols and understanding the underlying pathways, researchers can effectively utilize this compound to elucidate the intricate mechanisms of redox biology in health and disease. Careful optimization of experimental conditions for specific cell types and stimuli is crucial for obtaining robust and reproducible results.
References
- 1. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GKT136901 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes that are significant sources of reactive oxygen species (ROS) in various pathological conditions. As a result, this compound is a valuable tool for preclinical research in diseases associated with oxidative stress, such as diabetic nephropathy, liver fibrosis, and neurodegenerative disorders. This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on currently available literature.
Data Presentation
The following tables summarize quantitative data from animal studies involving this compound and related compounds.
Table 1: this compound Administration Parameters in Mice
| Parameter | Details | Animal Model | Reference |
| Administration Route | Oral (in chow) | db/db mice (Type 2 Diabetes) | |
| Dosage | 30 mg/kg/day and 90 mg/kg/day | db/db mice (Type 2 Diabetes) | |
| Frequency | Daily | db/db mice (Type 2 Diabetes) | |
| Duration | 16 weeks | db/db mice (Type 2 Diabetes) |
Table 2: Reported Effects of this compound in a Mouse Model of Type 2 Diabetes
| Parameter Measured | Effect of this compound Treatment | Reference |
| Albuminuria | Reduced | |
| Thiobarbituric acid-reacting substances (TBARS) | Reduced | |
| Renal ERK1/2 phosphorylation | Reduced | |
| Renal Structure | Preserved | |
| Plasma Glucose | No effect | |
| Blood Pressure | No effect |
Signaling Pathways
This compound primarily functions by inhibiting the NOX1 and NOX4 enzymes, which reduces the production of ROS. This action interferes with downstream signaling pathways implicated in fibrosis and inflammation, notably the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Diabetic Nephropathy
This protocol is adapted from a study investigating the effects of this compound in db/db mice, a model for Type 2 diabetes.
Materials:
-
This compound powder
-
Standard rodent chow
-
Male db/db and db/m mice (8 weeks old)
-
Metabolic cages for urine collection
-
Blood collection supplies
Procedure:
-
Animal Model: Male db/db mice are used as the diabetic model, with their non-diabetic littermates (db/m mice) serving as controls.
-
Drug Formulation: this compound is incorporated into the standard rodent chow at concentrations calculated to achieve daily doses of 30 mg/kg and 90 mg/kg of body weight.
-
Experimental Groups:
-
Group 1: Untreated db/m mice (control)
-
Group 2: db/m mice treated with low-dose this compound (30 mg/kg/day)
-
Group 3: db/m mice treated with high-dose this compound (90 mg/kg/day)
-
Group 4: Untreated db/db mice (diabetic control)
-
Group 5: db/db mice treated with low-dose this compound (30 mg/kg/day)
-
Group 6: db/db mice treated with high-dose this compound (90 mg/kg/day)
-
-
Administration: The formulated chow is provided ad libitum to the respective groups for a duration of 16 weeks.
-
Monitoring and Sample Collection:
-
Body weight and food intake are monitored regularly.
-
Blood pressure can be measured using a tail-cuff system.
-
At specified time points, mice are housed in metabolic cages for 24-hour urine collection to measure parameters like albuminuria.
-
Blood samples are collected for analysis of plasma glucose and markers of oxidative stress (e.g., TBARS).
-
At the end of the study, animals are euthanized, and kidneys are collected for histological analysis and measurement of molecular markers (e.g., ERK1/2 phosphorylation, fibronectin, collagen).
-
Application Notes and Protocols for GKT136901 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, in various cell lines. This document includes information on responsive cell lines, quantitative data on this compound activity, detailed experimental protocols for assessing its effects, and diagrams of relevant signaling pathways and workflows.
I. Introduction to this compound
This compound is a potent and selective, orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] It functions as a direct scavenger of peroxynitrite, a reactive nitrogen species implicated in various pathologies.[1][2][3] The primary mechanism of action of this compound involves the inhibition of NOX1 and NOX4, which are key enzymes in the production of reactive oxygen species (ROS). By reducing ROS production, this compound has shown therapeutic potential in models of diabetic nephropathy, stroke, and neurodegeneration.[1][2]
II. This compound Responsive Cell Lines and Quantitative Data
Several cell lines have been identified as responsive to this compound treatment. The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Target | Assay Type | Cell Line/System | Inhibitory Concentration (Ki/IC50) | Reference |
| NOX1 | Cell-free | Membranes from NOX1 over-expressing cells | Ki: 160 ± 10 nM | [4] |
| NOX4 | Cell-free | Membranes from NOX4 over-expressing cells | Ki: 16 ± 5 nM | [4] |
| NOX2 | Cell-free | Membranes from NOX2 over-expressing cells | Ki: 1530 ± 90 nM | [4] |
| DUOXs | Cell-based | Cell lines endogenously expressing DUOXs | µM concentrations | [4] |
| High-glucose induced O2 production | Cell-based | Mouse Proximal Tubule (MPT) cells | Significant attenuation at 10 µM | [1][2] |
| High-glucose induced H2O2 generation | Cell-based | Mouse Proximal Tubule (MPT) cells | Significant attenuation at 10 µM | [1][2] |
| Methamphetamine-induced oxidative stress | Cell-based | Human Brain Microvascular Endothelial Cells (HBMECs) | Attenuation at 10 µM | [1][2] |
| Tumor cell growth | Cell-based | MCF-7 (breast cancer), Breast VII PDX-derived, PANC II PDX-derived | Dose-dependent inhibition (0.125 to 16 µM) | [5] |
III. Signaling Pathways Modulated by this compound
This compound, by inhibiting NOX1 and NOX4, can modulate several downstream signaling pathways implicated in cellular stress, fibrosis, and inflammation. The following diagram illustrates the central role of NOX1/4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NADPH Oxidase-ROS Signal using Hyaluronic Acid Nanoparticles for Overcoming Radioresistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 in NADPH Oxidase Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) as their primary function.[1][2] These enzymes are integral to a multitude of cellular signaling pathways. While essential for physiological processes like host defense and acute stress responses, excessive NOX activation under chronic stress contributes to the pathology of numerous diseases, including inflammatory conditions, fibrosis, and diabetic complications.[1][3] The NOX family consists of seven isoforms (NOX1-5, DUOX1, DUOX2), each with distinct regulation, tissue distribution, and ROS products.[1] GKT136901 is a potent, orally active small molecule inhibitor belonging to the pyrazolopyridine dione class. It demonstrates preferential inhibition of NOX1 and NOX4 isoforms, making it a valuable tool for investigating the roles of these specific enzymes in health and disease.[1][4][5][6] Additionally, this compound has been identified as a selective and direct scavenger of peroxynitrite, a reactive nitrogen species, which may contribute to its therapeutic effects.[4][7][8][9][10]
Mechanism of Action this compound directly inhibits the enzymatic activity of NOX1 and NOX4, thereby reducing the production of ROS, such as superoxide and hydrogen peroxide.[1][5] Its inhibitory action is more potent against NOX1 and NOX4 compared to other isoforms like NOX2.[1] Unlike genetic deletion models that completely abolish ROS production, this compound allows for the maintenance of some basal ROS levels.[1] This pharmacological inhibition helps in understanding the pathological consequences of excessive NOX1/4 activity while preserving essential physiological signaling. Beyond NOX inhibition, this compound can directly scavenge peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[7][8][9] This dual action makes this compound a multifaceted tool for studying oxidative and nitrative stress pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against NOX Isoforms
| NOX Isoform | Inhibition Constant (Kᵢ) | Source(s) |
| NOX1 | 160 ± 10 nM | [1] |
| NOX2 | 1530 ± 90 nM | [1] |
| NOX4 | 16 ± 5 nM | [1] |
| NOX5 | Not reported | |
| DUOX1/2 | Inhibition at µM concentrations reported | [1] |
Data from cell-free assays using membranes from cells overexpressing the specific NOX isoform.
Table 2: Summary of an In Vivo Study Using this compound
| Parameter | Description | Source(s) |
| Animal Model | db/db mice (a model of Type 2 diabetes and diabetic nephropathy) | [11][12] |
| Drug Formulation | Administered in chow | [11] |
| Dosage | Low dose: 30 mg/kg/day; High dose: 90 mg/kg/day | [4][11][12][13] |
| Administration Route | Oral (p.o.) | [4][13] |
| Treatment Duration | 16 weeks | [4][11][13] |
| Key Findings | - Reduced albuminuria and preserved renal structure.[4][11][13]- Decreased systemic and renal oxidative stress markers (TBARS).[4][11][13]- Attenuated renal ERK1/2 phosphorylation.[4][11][13]- No significant effect on plasma glucose or blood pressure.[4][11][13] |
Mandatory Visualizations
Caption: Mechanism of this compound action on NOX1/4 signaling pathways.
Caption: General experimental workflow for studying NOX signaling with this compound.
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular ROS Production
This protocol describes the use of the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit to measure H₂O₂ release from cultured cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest (e.g., mouse proximal tubule - MPT cells)[4]
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Stimulant (e.g., High D-Glucose, 30 mM)[4]
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Krebs-Ringer Phosphate Glucose (KRPG) buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): The following day, replace the medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in KRPG buffer at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration).
-
Remove the serum-free medium and add the this compound working solutions or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C.[4]
-
-
Stimulation:
-
Prepare the stimulant (e.g., High D-Glucose) in KRPG buffer.
-
Add the stimulant to the wells. Include an unstimulated control group.
-
-
ROS Detection:
-
Prepare the Amplex® Red working solution according to the manufacturer's instructions (e.g., 100 µM Amplex® Red reagent and 0.2 U/mL HRP in KRPG buffer).
-
Add 50 µL of the Amplex® Red working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence kinetically over 30-60 minutes or as a single endpoint measurement.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the rate of H₂O₂ production (for kinetic reads) or the net fluorescence intensity (for endpoint reads).
-
Normalize the data to cell number or protein concentration if significant variations exist between wells.
-
Plot the results as a percentage of the stimulated control and determine the IC₅₀ value for this compound if desired.
-
Note: It has been reported that this compound may interfere with the Amplex Red assay when measuring exogenously added H₂O₂.[1] Researchers should perform appropriate controls, such as a cell-free assay, to rule out direct interference under their specific experimental conditions.[14]
Protocol 2: In Vivo Administration in a Mouse Model of Diabetic Nephropathy
This protocol provides a general framework for using this compound in a diabetic mouse model, based on published studies.[11][12]
Materials:
-
db/db mice (diabetic model) and db/m mice (lean control)
-
This compound
-
Standard rodent chow
-
Metabolic cages for urine collection
-
Equipment for blood pressure measurement and blood collection
-
Reagents for measuring albuminuria and oxidative stress markers (e.g., TBARS assay kit)
Procedure:
-
Animal Acclimatization: Acclimate 8-week-old male db/db and db/m mice to the facility for at least one week.
-
Group Allocation: Divide the animals into groups (n=8-10 per group), for example:
-
Group 1: db/m control (standard chow)
-
Group 2: db/db control (standard chow)
-
Group 3: db/db + this compound (e.g., 30 mg/kg/day mixed in chow)
-
Group 4: db/db + this compound (e.g., 90 mg/kg/day mixed in chow)
-
-
Drug Administration:
-
This compound is incorporated into the rodent chow to achieve the target daily dose based on average food consumption. This method ensures continuous, non-invasive administration.
-
Begin treatment at 8 weeks of age and continue for a pre-determined period (e.g., 16 weeks).[11]
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure blood glucose and blood pressure at regular intervals (e.g., every 4 weeks).
-
At the end of the study, place mice in metabolic cages for a 24-hour period to collect urine for the measurement of albumin excretion.
-
-
Endpoint Analysis:
-
At the study terminus, euthanize the animals and collect blood and tissues (e.g., kidneys).
-
Measure plasma and urine markers of oxidative stress (e.g., TBARS).[11]
-
Process kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, Masson's trichrome for fibrosis) and molecular analysis (Western blot for signaling proteins, qPCR for gene expression).
-
Protocol 3: Western Blot for Downstream Signaling (p-ERK1/2)
This protocol outlines the detection of phosphorylated ERK1/2 in kidney tissue from the in vivo study described above.
Materials:
-
Kidney tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize frozen kidney tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 10%) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2. Compare the ratios between treatment groups.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. researchgate.net [researchgate.net]
- 10. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
Application of GKT136901 in Primary Cell Cultures: A Detailed Guide for Researchers
Introduction: GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively. It has emerged as a critical research tool for investigating the roles of NOX-derived reactive oxygen species (ROS) in a multitude of cellular processes and disease models. Notably, this compound also functions as a direct scavenger of peroxynitrite, adding another layer to its antioxidant properties.[1][2] These characteristics make it a valuable compound for studies in diabetic nephropathy, neurodegeneration, and fibrotic diseases. This document provides detailed application notes and protocols for the use of this compound in various primary cell cultures, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the enzymatic activity of NOX1 and NOX4, key sources of ROS in many cell types. By blocking these enzymes, this compound effectively reduces the production of superoxide and hydrogen peroxide. This reduction in oxidative stress has been shown to impact downstream signaling pathways, including the p38 MAP kinase pathway, and to mitigate cellular damage and dysfunction in various pathological contexts.[1]
Caption: Mechanism of action of this compound in primary cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in different primary cell culture models.
Table 1: this compound Application in Primary Endothelial and Epithelial Cells
| Primary Cell Type | Species | Concentration | Incubation Time | Key Findings | Reference(s) |
| Human Brain Microvascular Endothelial Cells (HBMECs) | Human | 10 µM | 2 hours | Attenuated methamphetamine-induced oxidative stress and blood-brain barrier dysfunction. | [1][3] |
| Mouse Proximal Tubular (MPT) Cells | Mouse | 10 µM | 30 minutes | Attenuated high glucose-induced O₂⁻ and H₂O₂ production; abolished high glucose-induced p38 MAP kinase activation. | [1] |
Table 2: this compound Application in Primary Hepatic Stellate Cells
| Primary Cell Type | Species | Concentration | Incubation Time | Key Findings | Reference(s) |
| Hepatic Stellate Cells (HSCs) | Mouse | 20 µM | Not Specified | Reduced ROS production and expression of profibrogenic genes (procollagen α1(I), αSMA, TGF-β). | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in primary cell cultures are provided below.
General Protocol for this compound Preparation and Application
This compound is typically dissolved in DMSO to create a stock solution. For cell culture experiments, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments.
Caption: General experimental workflow for this compound application.
Primary Cell Isolation and Culture
a) Primary Human Brain Microvascular Endothelial Cells (HBMECs)
-
Isolation: HBMECs can be isolated from human brain tissue obtained during surgical resections. The tissue is minced and digested with collagenase/dispase. The resulting cell suspension is then subjected to a density gradient centrifugation to separate microvessels. Endothelial cells are further purified by selective plating on collagen-coated flasks and may involve puromycin treatment to eliminate contaminating cells.
-
Culture: HBMECs are typically cultured in a specialized endothelial cell growth medium supplemented with growth factors and 5.5 mM glucose. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
b) Primary Mouse Proximal Tubular (MPT) Cells
-
Isolation: Kidneys are harvested from mice, and the renal cortices are dissected. The cortical tissue is minced and digested with collagenase. The resulting suspension is filtered and subjected to a Percoll density gradient centrifugation to enrich for proximal tubules.
-
Culture: Isolated tubules are plated on collagen-coated culture dishes in a serum-free, hormonally defined medium, such as a 1:1 mixture of DMEM and Ham's F-12, supplemented with insulin, transferrin, and hydrocortisone. This promotes the outgrowth of a confluent monolayer of MPT cells.
c) Primary Mouse Hepatic Stellate Cells (HSCs)
-
Isolation: The liver is perfused in situ with pronase and collagenase solutions. The digested liver is then excised, minced, and further digested. The cell suspension is filtered, and HSCs are isolated by density gradient centrifugation using Nycodenz or OptiPrep.
-
Culture: Isolated HSCs are cultured in DMEM supplemented with fetal bovine serum and penicillin/streptomycin. Quiescent HSCs can be maintained for a short period, while prolonged culture on plastic leads to their activation into a myofibroblastic phenotype.
Key Experimental Assays
a) Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Seed primary cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time, followed by the addition of the ROS-inducing stimulus.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
b) In Vitro Vascular Permeability Assay using FITC-Dextran
-
Culture primary endothelial cells (e.g., HBMECs) to confluence on permeable Transwell inserts.
-
Treat the endothelial monolayer with this compound and/or a permeability-inducing agent for the desired duration.
-
Add FITC-dextran (e.g., 4 kDa or 70 kDa) to the upper chamber of the Transwell insert.
-
Incubate for a defined period (e.g., 20-60 minutes) at 37°C.
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
The amount of FITC-dextran that has passed through the monolayer is proportional to its permeability.
c) Western Blot for Phospho-p38 MAPK and α-Smooth Muscle Actin (α-SMA)
-
After treatment with this compound and/or a stimulus, lyse the primary cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK or α-SMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control such as β-actin or GAPDH.
Caption: this compound inhibits TGF-β-induced HSC activation.
Conclusion
This compound is a versatile and effective tool for studying the role of NOX1/4-derived ROS in primary cell cultures. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments using this compound in various primary cell models. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of the pathophysiological roles of NADPH oxidases.
References
- 1. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. Isolation of Primary Human and Rodent Brain Microvascular Endothelial Cells: Culturing, Characterization, and High-Efficiency Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 Treatment in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, in various preclinical models of chronic diseases. The following sections detail treatment durations, experimental protocols, and the underlying signaling pathways affected by this compound and its closely related analog, GKT137831.
Data Presentation: this compound and GKT137831 Treatment Duration in Chronic Disease Models
The following table summarizes the treatment durations and administration details for this compound and GKT137831 in various chronic disease models.
| Disease Model | Animal Model | Compound | Dosage | Administration Route | Treatment Duration | Reference(s) |
| Diabetic Nephropathy | db/db mice (Type 2 Diabetes) | This compound | 30 and 90 mg/kg/day | In chow | 16 weeks | [1][2] |
| OVE26 mice (Type 1 Diabetes) | GKT137831 | 10 and 40 mg/kg/day | Once-daily oral gavage | 4 weeks | ||
| Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 | 60 mg/kg/day | Oral gavage | 20 weeks | [3] | |
| Liver Fibrosis | Carbon tetrachloride (CCl4)-induced fibrosis | GKT137831 | 60 mg/kg/day | Intragastric injection | During the last half of 12 CCl4 injections | |
| Bile duct ligation (BDL)-induced fibrosis | GKT137831 | 60 mg/kg/day | Daily intragastric lavage | 10 days (starting 11 days post-ligation) | ||
| Cardiac Fibrosis | Angiotensin II-induced cardiac remodeling | GKT137831 | Not specified | Not specified | Not specified | |
| Atherosclerosis | Diabetic ApoE-/- mice | GKT137831 | 60 mg/kg/day | Gavage | 10 weeks | |
| Neurodegenerative Disease | Parkinson's Disease (α-synuclein preformed fibrils) | Novel NOX inhibitor (C-6) | 5 and 25 mg/kg | Oral gavage | 5 weeks | [4][5] |
| Parkinson's Disease (transgenic model) | Novel NOX inhibitor (C-6) | 5 and 25 mg/kg | Oral gavage | 2 weeks | [4][5] | |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Broad-spectrum NOX inhibitors | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocols
Diabetic Nephropathy Model in db/db Mice
Objective: To evaluate the long-term efficacy of this compound in a genetic model of type 2 diabetic nephropathy.
Animal Model: Male db/db mice and their non-diabetic db/m littermates, 8 weeks of age.[1][2]
Treatment Groups:
-
db/m control (vehicle chow)
-
db/m + this compound (30 mg/kg/day in chow)
-
db/m + this compound (90 mg/kg/day in chow)
-
db/db control (vehicle chow)
-
db/db + this compound (30 mg/kg/day in chow)
-
db/db + this compound (90 mg/kg/day in chow)
Protocol:
-
Acclimatization: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for one week.
-
Preparation of Medicated Chow:
-
Calculate the required amount of this compound based on the average daily food consumption of the mice to achieve the target doses of 30 and 90 mg/kg/day.
-
Thoroughly mix the calculated amount of this compound with powdered standard mouse chow. A common method involves dissolving the compound in a small amount of a suitable solvent (e.g., a mixture of DMSO and PEG300) and then incorporating this into the chow slurry.
-
Prepare a dough by adding a controlled amount of water.
-
Pellet the dough and allow it to dry completely at a controlled temperature (e.g., 37°C for 3 days) to prevent degradation of the compound.[8]
-
Prepare vehicle chow in the same manner without the addition of this compound.
-
-
Treatment Administration: Provide the respective medicated or vehicle chow to the mice for 16 weeks.[1][2]
-
Monitoring: Monitor body weight and food intake weekly. Measure blood glucose levels periodically to confirm the diabetic phenotype.
-
Outcome Measures (at 16 weeks):
-
Albuminuria: Collect 24-hour urine samples using metabolic cages.[3] Measure urinary albumin concentration using a mouse albumin-specific ELISA kit.
-
Oxidative Stress (TBARS Assay): Euthanize mice and collect kidney tissue. Homogenize the tissue and perform a thiobarbituric acid reactive substances (TBARS) assay to measure lipid peroxidation.
-
Signaling Pathway Analysis (Western Blot): Prepare protein lysates from kidney tissue. Perform SDS-PAGE and western blotting to determine the phosphorylation status of ERK1/2.
-
Oral Gavage Formulation and Administration
Objective: To provide a protocol for the preparation and administration of this compound or related compounds via oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles) appropriate for the size of the animal.
Formulation Protocol (example for a 2.5 mg/mL solution): [9]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex again to ensure complete mixing.
Administration Protocol:
-
Accurately weigh the animal to determine the correct volume of the formulation to administer.
-
Gently restrain the animal.
-
Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a dual inhibitor of NOX1 and NOX4, which are key enzymes in the production of reactive oxygen species (ROS). In chronic diseases such as diabetic nephropathy and fibrosis, stimuli like high glucose and transforming growth factor-beta (TGF-β) upregulate NOX4 expression and activity. This leads to increased ROS production, which in turn activates downstream signaling pathways, including the ERK1/2 MAP kinase pathway, promoting inflammation, fibrosis, and cellular damage. This compound blocks this cascade at the level of NOX1/4, thereby reducing oxidative stress and its pathological consequences.
Caption: Mechanism of this compound in inhibiting chronic disease pathology.
Experimental Workflow for Chronic Disease Models
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a chronic disease animal model.
References
- 1. mdpi.com [mdpi.com]
- 2. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel NOX Inhibitor Treatment Attenuates Parkinson's Disease-Related Pathology in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Evaluation of NADPH oxidases as drug targets in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GKT136901 solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of GKT136901. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1][2][3][4] It functions by blocking the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which are implicated in a variety of pathological conditions.[5][6][7] Additionally, this compound has been identified as a selective and direct scavenger of peroxynitrite.[1][2][3][4]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation is a common issue due to the hydrophobic nature of this compound. To address this, consider the following:
-
Use of Co-solvents: For in vivo studies, a multi-component solvent system is often necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1][3]
-
Sonication and Heating: Gentle warming (up to 60°C) and ultrasonication can significantly aid in the dissolution of this compound, especially in aqueous-based solutions.[1]
-
Fresh Solvents: The hygroscopic nature of DMSO can impact solubility. It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions.[1][3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: The choice of solvent will depend on the intended application (in vitro vs. in vivo). Below is a summary of common solvents and their reported solubilities.
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 30 - 62.5 mg/mL | Ultrasonic treatment may be required. Use fresh, anhydrous DMSO.[1][2][3][8][9] |
| Water | < 0.1 - 4 mg/mL | Requires sonication and warming to 60°C. Generally considered insoluble or poorly soluble.[3] |
| DMF | 25 mg/mL | - |
| Ethanol | 1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | - |
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO or other organic solvents is too high, causing the compound to crash out. | Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.1% DMSO) to maintain solubility and minimize solvent-induced cytotoxicity. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1][3] |
| Low potency or lack of effect in in vivo studies | Poor bioavailability due to inadequate formulation. | Utilize a co-solvent system to improve solubility and bioavailability. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
If necessary, use an ultrasonic bath to aid dissolution.
-
-
Prepare a Working Solution:
-
Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration.
-
Ensure the final DMSO concentration is kept to a minimum (e.g., ≤0.1%) to avoid solvent effects.
-
Preparation of this compound for In Vivo Administration
The following protocol provides a clear solution for oral administration.[1][3]
-
Prepare a DMSO Stock Solution: Dissolve this compound in DMSO to make a concentrated stock (e.g., 20.8 mg/mL).
-
Add Co-solvents Sequentially:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Concentration: This protocol yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[1]
-
Administration: It is recommended to prepare this formulation fresh on the day of use.
Visualizing Experimental Workflows and Signaling Pathways
This compound Solution Preparation Workflow for In Vivo Studies
Caption: Workflow for preparing this compound for in vivo administration.
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits NOX1/4, reducing ROS and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 氮氧化物抑制剂IV,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing GKT136901 In Vivo Bioavailability
Welcome to the technical support center for GKT136901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vivo, focusing on challenges related to its bioavailability.
| Problem | Potential Cause | Suggested Solution |
| High variability in experimental results between animals. | Poor and inconsistent oral absorption due to low aqueous solubility of this compound. | 1. Optimize the formulation: Move from a simple suspension to a solubilization-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a polymer-based solid dispersion. 2. Control for gavage technique: Ensure consistent administration volume and technique to minimize variability. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Inadequate drug dissolution in the gastrointestinal tract. 2. Rapid first-pass metabolism. | 1. Improve solubility: Utilize co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation. Micronization of the this compound powder can also increase the surface area for dissolution. 2. Consider alternative routes: If oral bioavailability remains a significant hurdle, explore other administration routes such as intraperitoneal (i.p.) injection, though this may alter the pharmacokinetic profile. |
| Precipitation of this compound in the formulation upon standing. | The vehicle has a low solubilizing capacity for the required concentration of this compound. | 1. Increase solvent capacity: Adjust the ratio of co-solvents (e.g., increase PEG300 concentration). 2. Add a suspending agent: Incorporate agents like methylcellulose to keep the drug particles suspended. 3. Prepare fresh formulations: Make the formulation immediately before administration to minimize the chance of precipitation. |
| Unexpected toxicity or adverse effects in animal models. | 1. Toxicity of the excipients used in the formulation. 2. High localized concentration of the drug at the site of absorption. | 1. Use GRAS excipients: Ensure all formulation components are "Generally Regarded As Safe" and used within established concentration limits. 2. Evaluate vehicle toxicity: Run a control group with the vehicle alone to assess its effects. 3. Improve drug dispersion: Use formulations that promote rapid and widespread dispersion in the GI tract to avoid high local concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo oral administration of this compound in mice?
A common starting point for preclinical studies is to formulate this compound as a suspension in a vehicle containing a viscosity-enhancing agent and a surfactant. A widely used vehicle for similar poorly soluble compounds is 1.2% methylcellulose with 0.1% polysorbate 80 (Tween 80) in water. For enhanced solubility, a co-solvent system such as the one described in Protocol 2 below, utilizing DMSO, PEG300, and Tween 80, can be effective.
Q2: How can I assess the oral bioavailability of my this compound formulation?
To determine the oral bioavailability, you will need to perform a pharmacokinetic (PK) study. This typically involves administering this compound both orally (p.o.) and intravenously (i.v.) to different groups of animals. Blood samples are collected at various time points after administration, and the plasma concentrations of this compound are measured. The absolute oral bioavailability (F%) is calculated as:
F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
Where AUC is the area under the plasma concentration-time curve.
Q3: Are there any known drug-drug interactions I should be aware of when using this compound?
Currently, there is limited publicly available information on specific drug-drug interactions with this compound. However, as with any investigational compound, it is crucial to consider the potential for interactions, particularly with drugs that are metabolized by the same cytochrome P450 enzymes or that affect gastrointestinal motility and pH.
Q4: What are the target enzymes of this compound?
This compound is a dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4).[1] It shows high potency for both isoforms.[1]
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively published, the following table summarizes its known properties. For comparative purposes, detailed pharmacokinetic data for the structurally related dual NOX1/NOX4 inhibitor, GKT137831, in mice are provided as an example of a well-characterized formulation.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | NADPH Oxidase 1 (NOX1) / NADPH Oxidase 4 (NOX4) | [1] |
| In Vitro Ki (NOX1) | 160 ± 10 nM | [1] |
| In Vitro Ki (NOX4) | 16 ± 5 nM | [1] |
| Administration Route in vivo | Oral (p.o.), often in chow or via gavage | [2][3] |
| Reported Oral Activity | Orally active and bioavailable | [2] |
Table 2: Example Pharmacokinetic Parameters of GKT137831 in C57BL/6 Mice (Oral Gavage)
Vehicle: 1.2% methylcellulose / 0.1% polysorbate 80 in water.
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng*h/mL) |
| 5 | 289 ± 21 | 639 ± 53 |
| 20 | 1087 ± 153 | 3165 ± 404 |
| 60 | 2967 ± 330 | 12950 ± 1291 |
| Data presented as mean ± SE. Cmax = Maximum plasma concentration; AUC0-t = Area under the curve from time 0 to the last measurement.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes a basic method for preparing a suspension of this compound suitable for oral administration in mice.
-
Materials:
-
This compound powder
-
Methylcellulose
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
-
Procedure:
-
Calculate the required amount of this compound, methylcellulose, and Tween 80 based on the desired final concentration and volume. A typical formulation is 1.2% methylcellulose and 0.1% Tween 80.
-
Weigh the this compound powder and place it in a mortar.
-
Prepare the vehicle:
-
In a beaker, dissolve the Tween 80 in approximately half of the final volume of sterile water.
-
Slowly add the methylcellulose powder while stirring continuously to avoid clumping.
-
Continue stirring until the methylcellulose is fully hydrated and the solution is viscous. This may take some time.
-
-
Add a small amount of the vehicle to the this compound powder in the mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker and stir on a stir plate for at least 30 minutes to ensure homogeneity.
-
Administer the suspension via oral gavage at the desired dose. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: Preparation of this compound Solubilized Formulation for Oral Gavage
This protocol provides a method for preparing a solubilized formulation of this compound to potentially enhance bioavailability.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and pipettes
-
-
Procedure:
-
Determine the final desired concentration of this compound. A common vehicle composition for this type of formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in DMSO. Use sonication if necessary to aid dissolution.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear and homogenous.
-
Slowly add the sterile saline to the mixture while vortexing to bring the formulation to the final volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer the solution via oral gavage. Prepare this formulation fresh before each use.
-
Visualizations
Caption: this compound inhibits NOX1/4, blocking downstream ROS production.
Caption: Workflow for improving this compound in vivo bioavailability.
References
GKT136901 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GKT136901 in cellular assays. It includes troubleshooting guides and frequently asked questions to address common issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2][3] It has been shown to inhibit these isoforms with high potency.[4] Additionally, this compound is a selective and direct scavenger of peroxynitrite.[1][2][3][5]
Q2: What is the selectivity profile of this compound against different NOX isoforms?
This compound exhibits a preferential inhibition of NOX1 and NOX4.[6] It is approximately 10-fold more selective for NOX1 and NOX4 over NOX2.[4] Some studies have also reported inhibitory effects on NOX5, though at lower potency compared to NOX1 and NOX4.[4]
Q3: Are there any known off-target effects of this compound that I should be aware of in my cellular assays?
Yes, several off-target effects and experimental considerations have been reported:
-
Peroxynitrite Scavenging: this compound can directly scavenge peroxynitrite, which may contribute to its observed effects independently of NOX inhibition.[1][2][4][5]
-
Assay Interference: this compound has been shown to interfere with common reactive oxygen species (ROS) detection assays. It can directly interact with reagents like Amplex Red and luminol, potentially leading to inaccurate ROS measurements.[7][8]
-
Xanthine Oxidase Inhibition: At high concentrations (around 100 µM), this compound may inhibit xanthine oxidase.[7][9]
-
Effects on NOX5: this compound has been observed to inhibit hydrogen peroxide-induced sperm cell motility, a process mediated by NOX5, indicating potential off-target effects on this isoform.[4]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, many in vitro studies have used concentrations in the range of 1 µM to 10 µM to observe significant effects.[1] It is crucial to perform a dose-response curve to determine the most effective and specific concentration for your particular assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in ROS assays. | This compound may be interfering with the ROS detection reagents. | Use alternative ROS detection methods that are less prone to interference. For example, consider using probes other than Amplex Red or luminol.[7][8] It is also advisable to run cell-free controls to assess for direct interactions between this compound and the assay components.[7][8] |
| Observed effects do not seem to correlate with NOX1/4 inhibition. | The effects may be due to the peroxynitrite scavenging activity of this compound. | To differentiate between NOX inhibition and peroxynitrite scavenging, consider using other NOX inhibitors with different mechanisms of action or peroxynitrite donors/scavengers as controls. |
| High concentrations of this compound are required to see an effect. | This could indicate off-target effects or low expression of NOX1/4 in the cell model. | Confirm the expression of NOX1 and NOX4 in your cellular system using techniques like qPCR or Western blotting. Perform a careful dose-response analysis to use the lowest effective concentration and minimize potential off-target effects. |
| Difficulty in replicating published data. | Experimental conditions such as cell density, passage number, and serum concentration can influence the outcome. | Standardize your experimental protocols meticulously. Ensure all experimental parameters are consistent with the cited literature. Consider contacting the authors of the original study for specific details of their protocol. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against NOX Isoforms
| NOX Isoform | Ki (nM) | Reference |
| NOX1 | 160 ± 10 | [6] |
| NOX2 | 1530 ± 90 | [6] |
| NOX4 | 165 ± 5 | [4] |
| NOX5 | 410 ± 100 | [4] |
Ki represents the inhibition constant. A lower Ki value indicates higher potency.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Cell-Based Assays
This protocol provides a general framework for measuring intracellular ROS levels in response to this compound treatment.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
ROS Detection:
-
Option A (Caution Advised): Amplex Red Assay:
-
Remove the treatment media and wash the cells with a buffered saline solution.
-
Incubate the cells with a working solution of Amplex Red and horseradish peroxidase (HRP) according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Note: Due to potential interference, run parallel cell-free controls with this compound and the Amplex Red reagent.[7]
-
-
Option B: Alternative ROS Probes:
-
Consider using other fluorescent or luminescent probes that are less susceptible to interference by this compound.
-
Follow the manufacturer's protocol for the chosen probe.
-
-
-
Data Analysis: Normalize the fluorescence/luminescence readings to the vehicle control to determine the percentage of ROS inhibition.
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: Workflow for ROS detection assays.
Caption: Troubleshooting logic for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. abmole.com [abmole.com]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GKT136901 Concentration for NOX Inhibition
Welcome to the technical support center for GKT136901, a potent and selective dual inhibitor of NOX1 and NOX4 NADPH oxidase isoforms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrazolopyridine derivative that acts as a potent, selective, and orally active inhibitor of the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] It functions by directly targeting these enzymes, which are known to generate reactive oxygen species (ROS) as their primary function.[1][3] Additionally, this compound has been identified as a selective and direct scavenger of peroxynitrite.[2][4][5]
Q2: What is the selectivity profile of this compound against different NOX isoforms?
A2: this compound exhibits a high degree of potency for NOX1 and NOX4.[6] It is approximately 10-fold more selective for NOX1 and NOX4 over NOX2.[6] It shows no significant inhibitory effects on other ROS-producing enzymes such as xanthine oxidase.[7][8]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For cell-based assays, a concentration of 10 μM has been frequently used to observe significant inhibitory effects on ROS production and downstream signaling pathways.[2] However, the optimal concentration will be cell-type and context-dependent. It is advisable to perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[7][8] For a stock solution, you can dissolve it in fresh DMSO at a concentration of 30-50 mg/ml.[7][8] It is recommended to aliquot the stock solution and store it at -20°C for up to 3 months or -80°C for up to 6 months.[2][7] Avoid repeated freeze-thaw cycles.
Q5: What are the known off-target effects of this compound?
A5: At concentrations up to 10 µM, this compound shows poor affinity for a range of other enzymes and ion channels, including xanthine oxidase, lipoxygenases, myeloperoxidase, and various cytochrome P450 isozymes.[7][8] However, at higher concentrations, it can inhibit NOX2.[7] It is also a scavenger of peroxynitrite, which is an additional pharmacological property to consider in experimental design.[4][5]
Troubleshooting Guide
Issue 1: I am not observing any inhibition of ROS production with this compound.
-
Concentration: Is the concentration of this compound optimal for your cell type and stimulus? Perform a dose-response curve to determine the IC50 in your system. A concentration of 10 µM has been shown to be effective in several studies.[2]
-
Solubility: Ensure that this compound is fully dissolved in your stock solution and diluted appropriately in your culture medium. Precipitation of the compound will lead to a lower effective concentration. Using fresh DMSO for reconstitution is recommended.[7]
-
Stability: this compound stock solutions are stable for up to 3 months at -20°C.[7] Using older stock solutions may result in reduced activity.
-
NOX Isoform Expression: Confirm that your experimental model expresses NOX1 or NOX4, the primary targets of this compound. The inhibitor is significantly less potent against NOX2.[3][6]
-
ROS Detection Method: Some ROS detection assays can be prone to artifacts.[9] Ensure your detection method is appropriate for the specific ROS being measured and is not interfering with this compound.
Issue 2: I am observing cytotoxicity in my experiments.
-
High Concentration: While generally considered non-toxic at effective concentrations, very high concentrations of any compound can lead to cytotoxicity.[7] Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level for your cells (typically <0.1%).
-
Peroxynitrite Scavenging: In systems where peroxynitrite is critical for cell survival, the scavenging activity of this compound could potentially contribute to cellular stress.[4]
Issue 3: My in vivo experiment is not showing the expected therapeutic effect.
-
Dosage and Administration: this compound is orally bioavailable.[1][2] In a mouse model of Type 2 diabetes, daily oral administration of 30-90 mg/kg for 16 weeks showed renoprotective effects.[10][11] Ensure your dosage and route of administration are appropriate for your animal model and disease context.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary between species. Consider performing pharmacokinetic studies in your model to ensure adequate exposure.
-
Disease Model: The efficacy of this compound will depend on the role of NOX1 and/or NOX4 in the pathophysiology of your specific disease model.
Data Presentation
Table 1: Inhibitory Potency of this compound against NOX Isoforms
| NOX Isoform | Ki (nM) | IC50 (µM) | Selectivity vs. NOX2 |
| NOX1 | 160 ± 10[3][6] | ~0.16 | ~10-fold |
| NOX4 | 165 ± 5[6] | ~0.17 | ~10-fold |
| NOX2 | 1530 ± 90[3][6] | ~1.53 | 1-fold |
| NOX5 | - | 410 ± 100 (for GKT137831, a related compound)[6] | - |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Concentration | Notes |
| Cell-free assays | 100 nM - 1 µM | Based on Ki values. |
| In vitro cell-based assays | 1 µM - 20 µM | 10 µM is a commonly used effective concentration.[2] A dose-response is recommended. |
| In vivo (mouse models) | 30 - 90 mg/kg/day (oral)[10][11] | Dosage may need to be optimized for different models and species. |
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular ROS Production
This protocol provides a general guideline for measuring the effect of this compound on intracellular ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (H2DCFDA).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Pre-treatment: The following day, remove the culture medium and pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) in serum-free medium for 30 minutes to 2 hours.[2] Include a vehicle control (e.g., DMSO).
-
ROS Probe Loading: Add H2DCFDA to each well at a final concentration of 10 µM and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Stimulation: Add your stimulus of choice (e.g., high glucose, angiotensin II) to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Take readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated wells to the vehicle-treated control wells.
Protocol 2: Cell-Free NOX Activity Assay (Amplex Red)
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on NOX enzyme activity.
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing the NOX isoform of interest (e.g., NOX1 or NOX4).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
Amplex Red (50 µM)
-
Horseradish peroxidase (HRP) (0.1 U/mL)
-
Membrane preparation (5-10 µg of protein)
-
Varying concentrations of this compound or vehicle control.
-
-
Initiate Reaction: Start the reaction by adding NADPH (100 µM).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm at 37°C.
-
Data Analysis: Calculate the rate of H2O2 production and determine the inhibitory effect of this compound.
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GKT136901 stability in different solvents and media
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of GKT136901 in various solvents and experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For optimal results, use only fresh, anhydrous DMSO for reconstitution.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits varying solubility across different solvents. It is highly soluble in DMSO and DMF, moderately soluble in ethanol, and poorly soluble in aqueous solutions like water or PBS. Refer to the table below for specific solubility data.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form is stable for at least four years when stored at -20°C. Other sources suggest stability for three years at -20°C or two years at 4°C.
-
Stock Solutions: After reconstitution in a solvent like DMSO, it is recommended to aliquot the solution into single-use volumes and store them frozen. Stock solutions are reported to be stable for up to 3 months at -20°C or for 6 months at -80°C. To prevent degradation from repeated freeze-thaw cycles, avoid frequent warming and cooling of the main stock.
Q4: Is this compound stable in aqueous media for cell culture experiments?
A4: this compound has low solubility in aqueous media. When preparing working solutions for cell culture, the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. The compound's stability in aqueous media over long incubation periods has not been extensively reported, so it is best to prepare fresh dilutions from the frozen stock for each experiment.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a potent dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4, with Ki values of 160 nM and 165 nM, respectively. It shows selectivity over other isoforms like NOX2 and xanthine oxidase. Additionally, this compound functions as a direct and selective scavenger of peroxynitrite, a reactive nitrogen species.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 30 - 50 mg/mL | Ultrasonic assistance may be needed. | |
| DMF | 25 mg/mL | ||
| Ethanol | 1 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
| Water | < 0.1 mg/mL | Considered insoluble. | |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 4 years | |
| Solid (Powder) | -20°C | 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| Stock Solution (in DMSO) | -20°C | 1 - 3 months |
| Stock Solution (in DMSO) | -80°C | 6 months | |
Experimental Protocols & Troubleshooting
Protocol: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for reconstituting this compound powder to create a high-concentration stock solution.
-
Acclimatization: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 272.63 µL of DMSO).
-
Dissolution: Vortex the vial gently to mix. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: The compound will not dissolve in DMSO.
-
Possible Cause 1: The concentration is too high.
-
Solution: Check the solubility data (Table 1). Do not exceed a concentration of 30-50 mg/mL.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: After vortexing, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
-
Possible Cause 3: Poor solvent quality.
-
Solution: DMSO is hygroscopic (absorbs water from the air), which can significantly reduce the solubility of compounds. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Issue 2: Precipitate forms when diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: Low aqueous solubility. This compound is poorly soluble in water-based solutions.
-
Solution 1: Increase the vigor of mixing during dilution. Add the DMSO stock dropwise into the aqueous media while vortexing or stirring.
-
Solution 2: Decrease the final concentration of this compound in the working solution.
-
Solution 3: For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80, which can improve solubility. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
troubleshooting GKT136901 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of NADPH oxidase (NOX) isoforms 1 and 4.[1][2] It belongs to the pyrazolopyridine dione chemical class.[3] The primary function of NOX enzymes is to produce reactive oxygen species (ROS), and by inhibiting NOX1 and NOX4, this compound reduces the production of ROS, which are implicated in a variety of pathological conditions.[3] Additionally, this compound has been shown to be a selective and direct scavenger of peroxynitrite, a reactive nitrogen species.[1][4]
Q2: What are the reported inhibitory constants (Ki) for this compound against different NOX isoforms?
The inhibitory potency of this compound varies across the different NOX isoforms, showing a preference for NOX1 and NOX4.
| NOX Isoform | Ki (nM) |
| NOX1 | 160 ± 10 |
| NOX2 | 1530 ± 90 |
| NOX4 | 16 ± 5 |
| NOX5 | ~450 |
| Data compiled from multiple sources.[3][5] |
Q3: Is this compound known to have off-target effects?
Studies have shown that this compound is highly selective for NOX1 and NOX4. It has been tested against a broad panel of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzymes, and has not shown potent activity against them.[3] This specificity minimizes the likelihood of off-target effects in your experiments.[3] However, it is important to note its dual activity as a peroxynitrite scavenger, which may contribute to its overall efficacy in some models.[4][6]
Troubleshooting Experimental Variability
Q4: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can arise from several factors:
-
Cellular Health and Density: Ensure that your cells are healthy, within a consistent passage number, and plated at a consistent density. Stressed or overly confluent cells can have altered basal levels of ROS production.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure the compound is fully dissolved and that the final DMSO concentration in your cell culture media is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. Stock solutions are stable for up to 6 months at -80°C.[1]
-
Assay Interference: Some ROS detection reagents can be subject to interference. For example, this compound has been reported to show non-specific antioxidant effects and may interfere with certain ROS assays.[7] It is advisable to run cell-free controls to test for any direct interaction between this compound and your detection reagents.[7]
-
Peroxynitrite Scavenging Activity: Remember that this compound can directly scavenge peroxynitrite.[4] If your experimental model involves peroxynitrite-mediated damage, the observed effects may be a combination of NOX inhibition and direct scavenging.
Q5: My in vivo study with this compound is not showing the expected therapeutic effect. What should I check?
If you are not observing the expected in vivo effects, consider the following:
-
Dosage and Administration: this compound has been used in a range of doses in animal models, for instance, 30-90 mg/kg administered orally in chow for 16 weeks in a mouse model of diabetic nephropathy.[8][9] Ensure your chosen dose and route of administration are appropriate for your model.
-
Pharmacokinetics: While this compound is orally bioavailable, its pharmacokinetic profile can vary between species.[3] It is important to consider the dosing frequency and timing relative to the disease induction or measurement of endpoints.
-
Model-Specific NOX Isoform Expression: The therapeutic effect of this compound is dependent on the role of NOX1 and/or NOX4 in the pathophysiology of your disease model. Confirm that NOX1 and NOX4 are expressed and functionally relevant in the target tissue of your model. For example, in a mouse model of diabetic nephropathy, renal expression of Nox4 was increased.[8]
-
Mechanism of Action: this compound does not completely suppress ROS production but rather modulates it to a more basal level.[3][6] Therefore, the expected effect may be a partial reduction in disease markers rather than a complete reversal.
Experimental Protocols
Protocol 1: In Vitro Measurement of ROS Production
This protocol provides a general guideline for measuring intracellular ROS production in response to a stimulus and the effect of this compound.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).[1]
-
ROS Detection Probe: Load the cells with a suitable ROS detection probe (e.g., DCFDA, Amplex Red) according to the manufacturer's instructions.
-
Stimulation: Induce ROS production with a relevant stimulus (e.g., high glucose, angiotensin II).
-
Measurement: Measure the fluorescence or luminescence signal at appropriate time points using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control and calculate the inhibitory effect of this compound.
Protocol 2: In Vivo Diabetic Nephropathy Mouse Model
This protocol is based on a study using db/db mice, a model of type 2 diabetes.[8]
-
Animal Model: Use 8-week-old male db/db mice and their non-diabetic db/m littermates as controls.[8]
-
This compound Administration: Formulate this compound into the chow at low (30 mg/kg/day) and high (90 mg/kg/day) doses.[8][9] Administer the treatment for 16 weeks.[8][9]
-
Monitoring: Monitor blood glucose levels and body weight regularly.
-
Endpoint Analysis: At the end of the study, collect 24-hour urine for albumin measurements.[10] Euthanize the mice and collect kidney tissues for histological analysis (mesangial expansion, glomerulosclerosis) and measurement of oxidative stress markers (e.g., TBARS).[8]
-
Data Analysis: Compare the parameters between untreated db/db mice, this compound-treated db/db mice, and control db/m mice.
Visualizations
Caption: this compound inhibits NOX1/4-mediated ROS production.
Caption: General workflow for testing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 5. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. therapeutic-potential-of-nadph-oxidase-1-4-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Technical Support Center: Troubleshooting Potential High-Concentration Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for cytotoxicity of the NOX1/NOX4 inhibitor, GKT136901, particularly at high concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound expected to be cytotoxic?
A1: Direct cytotoxic IC50 values for this compound are not widely reported in the scientific literature, suggesting that it is not overtly cytotoxic at the concentrations typically used for NOX1/NOX4 inhibition (Ki values are approximately 160 nM and 165 nM, respectively)[1]. However, off-target effects and other confounding activities have been observed at higher concentrations. For instance, at 100 µM, this compound has been shown to inhibit xanthine oxidase[2]. It is crucial for researchers to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Q2: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
A2: Unexpected cell death when using this compound could be due to several factors:
-
High Concentrations: You may be using a concentration that is too high for your specific cell line, leading to off-target effects.
-
Peroxynitrite Scavenging: this compound is a potent scavenger of peroxynitrite[3][4]. If your experimental system involves peroxynitrite-mediated signaling or toxicity, the addition of this compound could alter these pathways, which may be misinterpreted as a direct effect on cell viability.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1-0.5%).
-
Compound Purity and Stability: Verify the purity of your this compound stock and handle it according to the manufacturer's instructions to avoid degradation into potentially toxic byproducts.
Q3: Can this compound interfere with my cytotoxicity or ROS assays?
A3: Yes, this compound has been reported to interfere with certain common laboratory assays. It can reduce Amplex Red-based measurements of H₂O₂, which could be mistaken for a biological effect on ROS production[5]. Additionally, its antioxidant properties, such as peroxynitrite scavenging, can complicate the interpretation of ROS assays[6]. It is recommended to include appropriate controls to account for these potential interferences.
Q4: What are the known off-target effects of this compound at high concentrations?
A4: The primary off-target effect reported for this compound at high concentrations is the inhibition of xanthine oxidase (at 100 µM)[2]. While it is generally considered selective for NOX1 and NOX4, it is good practice to consider potential off-target effects when using concentrations significantly higher than its Ki for NOX1/4.
Troubleshooting Guide
Issue: Unexpected Decrease in Cell Viability
If you observe a decrease in cell viability in your experiments with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Data on this compound Activity
The following table summarizes the known inhibitory concentrations and off-target activities of this compound.
| Target/Activity | Concentration | Notes | Reference |
| NOX1 Inhibition (Ki) | ~160 nM | Potent inhibitor | [1] |
| NOX4 Inhibition (Ki) | ~165 nM | Potent inhibitor | [1] |
| NOX2 Inhibition (Ki) | ~1530 nM | ~10-fold less potent than for NOX1/4 | [7] |
| Xanthine Oxidase Inhibition | ~100 µM | Off-target effect at high concentrations | [2] |
| Peroxynitrite Scavenging | Submicromolar range | Potent scavenging activity | [3][4] |
| Amplex Red Assay Interference | >10 µM | Can reduce Amplex Red-based H₂O₂ signals | [5] |
Potential Signaling Pathways Involved in High-Concentration Effects
At high concentrations, the effects of this compound may extend beyond direct NOX1/4 inhibition. The following diagram illustrates potential signaling interactions to consider.
Caption: Potential signaling interactions of this compound at high concentrations.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (often included in the kit, or 1% Triton X-100)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include vehicle control, untreated control (spontaneous LDH release), and maximum LDH release control wells.
-
For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's formula, which typically involves subtracting the spontaneous release from the treated and maximum release values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. biorxiv.org [biorxiv.org]
- 6. therapeutic-potential-of-nadph-oxidase-1-4-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Technical Support Center: Troubleshooting Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing GKT136901 in their experiments and encountering potential interference with fluorescence-based assays. The following information is designed to help you identify, troubleshoot, and mitigate these issues to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] Its primary mechanism of action is the inhibition of these enzymes, which are dedicated to the production of reactive oxygen species (ROS). It is selective for NOX1 and NOX4 over other isoforms like NOX2.[3] Additionally, this compound is a known scavenger of peroxynitrite.[1][2]
Q2: I'm observing a lower-than-expected fluorescence signal in my assay when this compound is present. Is this expected?
A2: Yes, this is a potential issue. This compound has been reported to interfere with some fluorescence-based assays, notably those that use Amplex Red.[4][5] This interference can manifest as a reduction in the fluorescence signal, which could be misinterpreted as a biological effect.
Q3: What is the likely cause of this compound interference in fluorescence assays?
A3: The interference is likely due to a combination of factors. This compound has antioxidant properties, including the ability to scavenge peroxynitrite, which could interfere with ROS-dependent fluorescent probes.[1][2] There is also evidence of direct interference with assay components. For instance, in the Amplex Red assay, this compound may interact with horseradish peroxidase (HRP), a key enzyme in the assay, or with the Amplex Red probe itself.[4][5]
Q4: Are there specific fluorescence-based assays that are known to be affected by this compound?
A4: The most well-documented interference is with the Amplex Red assay for hydrogen peroxide detection.[4][5] Assays that rely on HRP or are sensitive to antioxidants may also be susceptible. It is advisable to perform control experiments to test for interference with any fluorescence-based assay you are using in conjunction with this compound.
Q5: How can I determine if this compound is interfering with my specific assay?
A5: The most effective way to determine if this compound is interfering with your assay is to run a "no-enzyme" or "cell-free" control. This involves measuring the fluorescence in the presence of this compound and all other assay components, but without your biological target (e.g., the enzyme or cells). A change in the fluorescence signal that correlates with the concentration of this compound is a strong indicator of interference.
Troubleshooting Guides
Issue: Reduced Signal in Amplex Red Assays
If you observe a dose-dependent decrease in your Amplex Red fluorescence signal upon addition of this compound, follow these steps to diagnose and mitigate the issue.
-
Confirm Interference with a Control Experiment:
-
Perform a cell-free Amplex Red assay.
-
In the wells of a microplate, add the Amplex Red reagent, horseradish peroxidase (HRP), and a known concentration of hydrogen peroxide (H₂O₂).
-
Add a dilution series of this compound to these wells.
-
Include a control with no this compound.
-
If you observe a decrease in fluorescence in the presence of this compound, this confirms direct assay interference.[4]
-
-
Potential Solutions:
-
Use an Alternative Assay: Consider using a different H₂O₂ detection method that is less prone to interference. Assays that do not rely on HRP may be more suitable.
-
Data Correction: If an alternative assay is not feasible, you may be able to correct your data. This would involve generating a standard curve of this compound's inhibitory effect in the cell-free system and applying a correction factor to your experimental data. This approach should be used with caution and validated thoroughly.
-
Lower this compound Concentration: If your experimental design allows, use the lowest effective concentration of this compound to minimize interference.
-
Quantitative Data Summary
The following tables summarize the known inhibitory constants of this compound and its selectivity profile.
Table 1: Inhibitory Activity of this compound on NOX Isoforms and Other Enzymes
| Target Enzyme | Kᵢ (nM) | Efficacy (Eₘₐₓ) | Reference |
| NOX1 | 160 ± 10 | >90% | [3] |
| NOX4 | 165 | >90% | [2] |
| NOX2 | 1530 ± 90 | 60% | [3] |
| Xanthine Oxidase | >30,000 | - | [3] |
Table 2: this compound Selectivity
| Parameter | Details | Reference |
| Selectivity | Selective for NOX1 and NOX4 over NOX2. | [3] |
| Off-Target Effects | Tested against a panel of 18 other enzymes and ion channels at 10 µM with no significant inhibition. | [6] |
| Antioxidant Activity | Scavenges peroxynitrite at concentrations of 0.1, 1, and 10 µM. | [6] |
Experimental Protocols
Protocol 1: Control Experiment for this compound Interference in a Fluorescence-Based Assay
Objective: To determine if this compound directly interferes with the fluorescence signal of a given assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
All other non-biological components of the assay (e.g., HRP for Amplex Red assay)
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary experiment.
-
In the wells of the microplate, add all the components of your assay except for the biological sample (e.g., cells, purified enzyme).
-
Add the this compound dilutions to these wells.
-
Include control wells containing the assay components with vehicle (e.g., DMSO) instead of this compound.
-
Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measure the fluorescence using the same excitation and emission wavelengths as your primary assay.
Data Analysis:
-
Subtract the background fluorescence (wells with buffer only).
-
Plot the fluorescence intensity against the concentration of this compound.
-
A concentration-dependent change in fluorescence indicates direct interference.
Protocol 2: Spectral Scanning of this compound
Objective: To determine the absorbance and potential autofluorescence spectra of this compound.
Materials:
-
This compound solution at a relevant concentration in assay buffer
-
UV-Vis spectrophotometer or plate reader with absorbance scanning capabilities
-
Fluorescence spectrophotometer or plate reader with emission and excitation scanning capabilities
-
Quartz cuvettes or UV-transparent microplates
Procedure for Absorbance Scan:
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Place the this compound solution in the sample holder.
-
Scan the absorbance from a low UV wavelength (e.g., 200 nm) to a high visible wavelength (e.g., 700 nm).
-
Identify the wavelengths of maximum absorbance (λₘₐₓ). This compound is known to have absorbance maxima at 214 and 257 nm.[6]
Procedure for Fluorescence Scan:
-
Emission Scan:
-
Set the excitation wavelength to the λₘₐₓ identified in the absorbance scan (and also to the excitation wavelength of your primary assay's fluorophore).
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm up to 700 nm).
-
-
Excitation Scan:
-
Set the emission wavelength to the peak emission wavelength found in the emission scan (if any).
-
Scan a range of excitation wavelengths.
-
Data Analysis:
-
The absorbance spectrum will reveal if this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore, which could cause an inner filter effect.
-
The fluorescence scans will determine if this compound is autofluorescent under your experimental conditions.
Visualizations
Caption: this compound inhibits NOX1/4, blocking ROS production.
Caption: Workflow for troubleshooting this compound assay interference.
Caption: Causes of this compound interference and their solutions.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
GKT136901 Animal Feed Delivery Technical Support Center
Welcome to the technical support center for ensuring consistent delivery of GKT136901 in animal feed. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, administration, and quality control of this compound-medicated feed for experimental animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] These enzymes are involved in the production of reactive oxygen species (ROS), which play a role in various pathological processes.[3][4] By inhibiting NOX1 and NOX4, this compound can attenuate oxidative stress and has shown therapeutic potential in models of diabetic nephropathy, fibrosis, and other conditions.[4][5] this compound is also a selective and direct scavenger of peroxynitrite.[2][6]
Q2: Is it feasible to administer this compound to rodents in their feed?
A2: Yes, studies have successfully administered this compound to mice mixed in their chow for extended periods, demonstrating its suitability for this route of administration.[2][5]
Q3: What are the main challenges when delivering this compound in animal feed?
A3: The primary challenges include:
-
Ensuring Homogeneous Mixing: Achieving a uniform distribution of the compound throughout the feed is critical for consistent dosing.
-
Compound Stability: this compound's stability in the feed matrix can be affected by factors such as temperature, humidity, and light exposure during preparation and storage.
-
Palatability: The taste of this compound may affect feed consumption, leading to variations in drug intake.
-
Accurate Dosing: Inconsistent feed intake by individual animals can lead to variable dosing.
Q4: How should I store the prepared this compound-medicated feed?
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Feed Intake / Weight Loss in Animals | Poor Palatability: this compound may have an aversive taste. | - Conduct a palatability pilot study with a small group of animals.- Incorporate flavoring agents or sweeteners into the feed formulation.- Gradually introduce the medicated feed to allow for acclimatization. |
| Inconsistent Experimental Results | Inhomogeneous Feed Mixture: Uneven distribution of this compound in the feed leads to variable dosing. | - Ensure a thorough multi-step mixing process, starting with a small amount of feed and gradually scaling up.- Use a suitable vehicle (e.g., a small amount of edible oil or a solvent that can be evaporated) to aid in the initial dispersion of the compound.- Perform quality control analysis to verify the homogeneity of the feed mixture. |
| Degradation of this compound: The compound may be unstable in the feed matrix under the storage conditions. | - Conduct stability testing of the medicated feed at different time points and storage conditions.- Protect the feed from light and moisture.- Prepare smaller batches of medicated feed more frequently. | |
| Variable Feed Consumption: Animals may eat different amounts of feed each day. | - Monitor daily feed intake for each animal, if possible.- House animals individually during feeding periods to get accurate consumption data.- Consider alternative dosing methods like oral gavage if precise dosing is critical and feed intake is highly variable. | |
| Unexpected Animal Health Issues | Incorrect Dosing: Errors in calculation or feed preparation leading to overdose. | - Double-check all calculations for the amount of this compound to be added to the feed.- Perform analytical validation of the this compound concentration in a sample of the prepared feed. |
| Contamination of Feed: Cross-contamination during feed preparation. | - Thoroughly clean all mixing equipment before and after use.- Use dedicated equipment for preparing medicated feed if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Medicated Rodent Chow (General Guideline)
Objective: To prepare a homogenous batch of rodent chow containing a specified concentration of this compound.
Materials:
-
This compound powder
-
Standard powdered rodent chow
-
A suitable solvent (e.g., DMSO, ensure it is fresh and high purity)[1]
-
A small amount of a palatable vehicle (e.g., corn oil or other edible oil)
-
Glass or stainless steel mixing bowls
-
Spatulas and spoons
-
A balance with appropriate precision
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask
Methodology:
-
Calculate the required amount of this compound and chow based on the target dose (mg/kg of body weight/day), the average body weight of the animals, and their average daily food intake.
-
Prepare a concentrated this compound premix: a. Accurately weigh the required amount of this compound powder. b. In a small glass bowl, dissolve the this compound powder in a minimal amount of a suitable solvent. c. Add a small, measured amount of the palatable vehicle (e.g., corn oil) to the dissolved this compound and mix thoroughly to create a uniform suspension.
-
Geometric Dilution Mixing Process: a. Weigh out a small portion of the total powdered chow (approximately equal in volume to the this compound premix) and add it to the premix bowl. Mix thoroughly until the mixture is uniform in color and texture. b. Add another portion of powdered chow, again roughly equal to the volume of the mixture in the bowl, and mix until uniform. c. Continue this process of adding progressively larger amounts of the powdered chow and mixing thoroughly until all the chow has been incorporated. This geometric dilution method is crucial for achieving a homogenous mixture.
-
Pelleting (if required):
-
If pelleted feed is required, the powdered mixture can be processed through a pellet mill. Be aware that heat generated during pelleting could potentially degrade this compound. It is advisable to use a cold extrusion process if possible. The stability of this compound to the pelleting process should be validated.
-
-
Storage:
-
Store the final medicated feed in airtight, light-resistant containers at 2-8°C. Clearly label the containers with the compound name, concentration, preparation date, and a "use by" date based on stability testing.
-
Note: This is a general guideline. The specific solvent and vehicle, as well as the mixing and pelleting process, should be optimized and validated for your specific experimental needs.
Protocol 2: Quality Control - Quantification of this compound in Medicated Feed by HPLC-UV (General Guideline)
Objective: To extract this compound from a sample of medicated feed and quantify its concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Materials:
-
Sample of this compound medicated feed
-
This compound analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
A suitable extraction solvent (e.g., a mixture of acetonitrile and water)
-
HPLC system with a UV detector and a C18 column
-
Centrifuge
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Standard Preparation: a. Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., DMSO or methanol) at a known concentration. b. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of this compound in the feed samples.
-
Sample Extraction: a. Accurately weigh a representative sample of the medicated feed (e.g., 1 gram). b. Add a known volume of the extraction solvent (e.g., 10 mL of acetonitrile:water 80:20 v/v). c. Vortex vigorously for 5-10 minutes to ensure thorough extraction. d. Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid feed matrix. e. Carefully collect the supernatant. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column and a mobile phase suitable for the separation of this compound (e.g., a gradient of acetonitrile and water with a small amount of formic acid). b. Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., around 254 nm - this should be confirmed with a UV scan of the standard). c. Inject the prepared standards and samples onto the HPLC system.
-
Quantification: a. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the feed samples by comparing their peak areas to the calibration curve. c. Calculate the final concentration in the feed in mg/kg, accounting for the initial weight of the feed and the volume of extraction solvent used.
Note: This is a general method and must be fully validated for linearity, accuracy, precision, and recovery for your specific feed matrix and laboratory conditions.
Visualizations
Signaling Pathways
Caption: this compound inhibits NOX1 and NOX4 signaling pathways.
Experimental Workflow
Caption: Workflow for preparing and administering this compound medicated feed.
References
- 1. researchgate.net [researchgate.net]
- 2. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ugr.es [ugr.es]
- 7. Nox4 Is Required for Maintenance of the Differentiated Vascular Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
overcoming GKT136901 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of GKT136901 during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions. It is recommended to use freshly prepared solutions for in vivo experiments on the same day. For in vitro studies, aliquot stock solutions and store them at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[1][2][3] |
| Improper storage of solid compound | Store the solid this compound at -20°C, protected from light and moisture.[2][4][5] Some suppliers recommend storage at +2°C to +8°C for the solid form, so always refer to the manufacturer's instructions.[4] |
| Precipitation of this compound in working solution | If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure the final concentration does not exceed the solubility limit in the chosen solvent system. |
| Degradation by reactive species in the experimental system | This compound is a scavenger of peroxynitrite and is degraded upon interaction with it. If your experimental system generates peroxynitrite, consider this interaction when interpreting results. |
Issue 2: Visible changes in the appearance of the solid compound or solution.
| Potential Cause | Recommended Solution |
| Color change of solid this compound (from pale yellow/brown to a darker shade) | This may indicate degradation due to improper storage (e.g., exposure to light or moisture). Do not use the compound if significant color change is observed. Verify the purity using the HPLC method described in the Experimental Protocols section. |
| Cloudiness or precipitation in stock solution | The compound may have precipitated out of solution due to exceeding its solubility limit or temperature fluctuations. Try to redissolve by warming and/or sonicating the solution.[2] If it does not redissolve, it is best to prepare a fresh stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for storage can vary slightly between suppliers, but the general consensus for optimal stability is as follows:
-
Solid Compound: Store at -20°C for long-term stability (≥ 4 years according to one supplier).[5] It should be kept in a tightly sealed container, protected from light and moisture.[2]
-
Stock Solutions: For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1][2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has good solubility in DMSO (e.g., 30 mg/mL) and DMF (e.g., 25 mg/mL).[5] It has very low solubility in water. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline are often used in combination with DMSO.[2]
Q3: What are the known degradation pathways for this compound?
A3: The primary documented degradation pathway for this compound is through its interaction with peroxynitrite. This compound acts as a scavenger for peroxynitrite and is itself degraded in the process. While specific degradation products from this interaction have not been fully characterized, it is a crucial factor to consider in experimental setups where peroxynitrite may be present. General chemical liabilities for similar pyrazolopyridine dione structures could include hydrolysis, particularly under strong acidic or basic conditions, and photodegradation.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below. This method can help you quantify the amount of intact this compound and detect the presence of any degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes | Source |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture. | [5] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][2][3] |
| Stock Solution (in DMSO) | -20°C | up to 3 months | Aliquot after reconstitution. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a published study and can be used to assess the purity of this compound and detect degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Nucleosil, 125 x 4 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, triethylamine, and sulphuric acid in a ratio of 12.50 : 86.18 : 1.04 : 0.28 (v/v), with the final pH adjusted to 2.3.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (a range of 214-257 nm has been reported for UV absorbance maxima).[5]
-
Column Temperature: Room temperature.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NOX1/4 inhibition by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 4. DSpace [kops.uni-konstanz.de]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Validation & Comparative
GKT136901 in the Landscape of NOX Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GKT136901 with other prominent NADPH oxidase (NOX) inhibitors. The following sections detail the compound's performance against alternatives, supported by experimental data, and provide insights into the methodologies used for these evaluations.
This compound is a potent and orally bioavailable dual inhibitor of NOX1 and NOX4, two key enzymatic sources of reactive oxygen species (ROS) implicated in a variety of pathological conditions.[1][2] Its selectivity and efficacy have positioned it as a valuable tool in preclinical research for diseases such as diabetic nephropathy, stroke, and neurodegeneration.[2] This guide will compare this compound to other widely used NOX inhibitors, including its structurally related compound GKT137831, the pan-NOX inhibitor VAS2870, the non-selective flavoprotein inhibitor Diphenyleneiodonium (DPI), and the NOX1-selective inhibitor ML171.
Quantitative Comparison of NOX Inhibitor Potency and Selectivity
The selection of an appropriate NOX inhibitor is critically dependent on its potency and selectivity for the various NOX isoforms. The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary between studies due to different experimental conditions.
| Inhibitor | NOX1 | NOX2 | NOX4 | NOX5 | Xanthine Oxidase | Reference |
| This compound | Ki: 160 nM | Ki: 1530 nM | Ki: 165 nM | - | Ki: >30,000 nM | [1][3] |
| GKT137831 | Ki: 110 nM | Ki: 1750 nM | Ki: 140 nM | Ki: 410 nM | Ki: >100 µM | [1][4] |
| VAS2870 | IC50: ~10 µM | IC50: 10.6 µM | IC50: ~10 µM | - | No Inhibition | [5] |
| DPI | Ki: 70 nM | Ki: 70 nM | Ki: 70 nM | - | Ki: 50 nM | [3] |
| ML171 | IC50: 0.25 µM | IC50: 5 µM | IC50: 5 µM | - | IC50: 5.5 µM | [6][7][8] |
Experimental Protocols
The quantitative data presented above is derived from various in vitro assays designed to measure NOX activity. Below are detailed methodologies for the key experiments commonly cited in the literature for evaluating NOX inhibitors.
Cell-Free Assays
Cell-free assays utilize membrane preparations from cells overexpressing a specific NOX isoform. This allows for the direct measurement of inhibitor interaction with the enzyme complex without the confounding factors of cellular uptake and metabolism.
1. Amplex Red Hydrogen Peroxide/Peroxidase Assay (for H2O2-producing NOX isoforms like NOX4):
-
Principle: This assay detects hydrogen peroxide (H2O2) production. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 in a 1:1 stoichiometry to produce the fluorescent compound resorufin.
-
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate-buffered saline), Amplex Red (typically 12.5 µM), and HRP (0.02 U/mL).[9]
-
Add membranes (e.g., 100 µg) from cells overexpressing the NOX isoform of interest (e.g., NOX4).[9]
-
Add the test inhibitor (e.g., this compound) at various concentrations and incubate for a defined period (e.g., 10 minutes at 4°C).[9]
-
Initiate the reaction by adding the substrate, NADPH (typically 40 µM).[9]
-
Measure the fluorescence of resorufin using a plate reader with excitation at ~570 nm and emission at ~585 nm.[9]
-
A standard curve using known concentrations of H2O2 is used for quantification.[10]
-
2. Cytochrome c Reduction Assay (for superoxide-producing NOX isoforms like NOX2 and NOX5):
-
Principle: This spectrophotometric assay measures the reduction of cytochrome c by superoxide radicals (O2•−), which results in an increase in absorbance at 550 nm.
-
Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., 65 mM sodium phosphate buffer, pH 7.0), EGTA (1 mM), MgCl2 (1 mM), NaN3 (2 mM), FAD (10 µM), and cytochrome c (100-200 µM).[9]
-
For NOX2, add recombinant cytosolic subunits (p67phox, p47phox, and Rac1).[9] For NOX5, add CaCl2 (1 mM).[9]
-
Add membranes containing the NOX isoform.
-
Add the test inhibitor and incubate (e.g., 10 minutes at 25°C).[9]
-
Initiate the reaction with NADPH (e.g., 200 µM).[9]
-
Monitor the change in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Cell-Based Assays
Cell-based assays measure NOX activity in intact cells, providing a more physiologically relevant context.
1. Lucigenin-Enhanced Chemiluminescence Assay:
-
Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide. This assay is often used to measure intracellular ROS production.
-
Protocol:
-
Culture cells to the desired confluency and then starve them of serum for 24 hours.
-
Treat cells with the test inhibitor for a specified time.
-
Harvest and lyse the cells in a buffer containing lucigenin (e.g., 5 µM).[5]
-
Initiate the reaction by adding NADPH (e.g., 250 µM).[5]
-
Measure chemiluminescence using a luminometer.
-
Signaling Pathways and Experimental Workflows
NOX enzymes are integral components of various signaling cascades. Their inhibition by compounds like this compound can modulate these pathways, which is often the therapeutic goal.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis and cell proliferation. NOX4-derived ROS have been shown to be important mediators of TGF-β signaling.[11][12]
Caption: this compound inhibits NOX4-mediated ROS production in the TGF-β signaling pathway.
Experimental Workflow for Assessing NOX Inhibitor Efficacy in a Cell-Based Proliferation Assay
The following diagram illustrates a typical workflow for evaluating the effect of a NOX inhibitor on cell proliferation, a common downstream effect of NOX-mediated signaling.
Caption: A generalized workflow for evaluating the anti-proliferative effects of a NOX inhibitor.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML 171 | CAS 6631-94-3 | ML171 | Tocris Bioscience [tocris.com]
- 8. adooq.com [adooq.com]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nox4-derived ROS signaling contributes to TGF-β-induced epithelial-mesenchymal transition in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nox4 involvement in TGF-beta and SMAD3-driven induction of the epithelial-to-mesenchymal transition and migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901: A Comparative Guide to its Specificity for NOX1 and NOX4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of GKT136901 as a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4. Through a detailed comparison with other known NOX inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating the roles of NOX1 and NOX4 in various pathological conditions.
Executive Summary
This compound is a potent and orally bioavailable small molecule inhibitor targeting the NOX1 and NOX4 isoforms of the NADPH oxidase family.[1][2][3][4] These enzymes are crucial mediators of cellular signaling through the production of reactive oxygen species (ROS). Dysregulation of NOX1 and NOX4 has been implicated in a range of diseases, including cardiovascular and fibrotic conditions. This guide presents a comparative analysis of this compound's specificity against other NOX isoforms and its performance relative to alternative inhibitors.
Comparative Inhibitor Specificity
The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and other commercially available NOX inhibitors against various NOX isoforms. This data, compiled from multiple studies, highlights the preferential inhibition of this compound for NOX1 and NOX4.
| Inhibitor | NOX1 | NOX4 | NOX2 | NOX3 | NOX5 | Xanthine Oxidase | Reference |
| This compound | 160 nM (Ki) | 16 nM (Ki) | 1530 nM (Ki) | - | - | >30,000 nM (Ki) | [1][3] |
| GKT137831 | 110 nM (Ki) | 140 nM (Ki) | 1750 nM (Ki) | - | 410 nM (Ki) | >100 µM (Ki) | [5][6] |
| ML171 | 129-250 nM (IC50) | 5 µM (IC50) | 5 µM (IC50) | 3 µM (IC50) | - | 5.5 µM (IC50) | [1][4][7] |
| GSK2795039 | >1,000 µM (IC50) | >1,000 µM (IC50) | 269 nM (IC50) | >1,000 µM (IC50) | >1,000 µM (IC50) | 28.8 µM (IC50) | [2][3] |
| VAS2870 | ~10 µM (IC50) | ~10 µM (IC50) | 0.77-2 µM (IC50) | - | - | No Inhibition | [8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action, the following diagrams illustrate a simplified NOX4 signaling pathway and a general workflow for assessing NOX inhibitor specificity.
Caption: Simplified NOX4 signaling pathway showing activation by various stimuli and inhibition by this compound.
Caption: General experimental workflow for determining the specificity of NOX inhibitors.
Experimental Methodologies
The specificity of this compound and other NOX inhibitors is typically determined using both cell-free and cell-based assays.
1. Cell-Free Assays:
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a specific NOX isoform.
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) that are engineered to overexpress a specific human NOX isoform (e.g., NOX1, NOX2, NOX4) along with its necessary regulatory subunits.[6]
-
Reaction Mixture: The prepared membranes are incubated with the test inhibitor at various concentrations. The reaction is initiated by adding NADPH as the substrate.
-
ROS Detection: The production of ROS (specifically hydrogen peroxide for NOX4) is measured using fluorescent or chemiluminescent probes. A commonly used method is the Amplex Red assay.[10] In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin, which can be quantified.
-
Data Analysis: The rate of resorufin production is measured over time. The inhibitory constant (Ki) is calculated from concentration-response curves.
-
2. Cell-Based Assays:
-
Objective: To assess the inhibitor's efficacy in a cellular context, where factors like cell permeability and off-target effects can be observed.
-
Protocol Outline:
-
Cell Culture: Human cell lines that endogenously express the target NOX isoforms (e.g., HT-29 cells for NOX1) or HEK293 cells transiently transfected to express specific NOX isoforms are used.[1]
-
Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations.
-
NOX Activation: For inducible NOX isoforms like NOX1 and NOX2, activity is stimulated using agents such as phorbol 12-myristate 13-acetate (PMA). NOX4 is constitutively active and does not require a stimulant.
-
ROS Detection: Cellular ROS production is measured using probes like luminol (for superoxide) or Amplex Red (for extracellular hydrogen peroxide).[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
Off-Target Effects and Other Considerations
It is important to note that some NOX inhibitors may exhibit off-target effects. For instance, this compound has been reported to act as a selective scavenger of peroxynitrite at sub-micromolar concentrations, an activity independent of its direct NOX inhibition.[6][12] However, it shows poor affinity for other enzymes like xanthine oxidase and a panel of other kinases and ion channels, indicating a high degree of selectivity for the NOX family.[4][13] When using the Amplex Red assay, it's crucial to be aware that some compounds can interfere with the assay itself, potentially leading to inaccurate results.[6]
Conclusion
The available data strongly support the characterization of this compound as a potent and selective dual inhibitor of NOX1 and NOX4. Its favorable selectivity profile compared to other NOX isoforms and unrelated enzymes makes it a valuable pharmacological tool for elucidating the specific roles of NOX1 and NOX4 in health and disease. Researchers should, however, remain mindful of its potential peroxynitrite scavenging activity when interpreting experimental results. This guide provides a foundational understanding to aid in the selection and application of G.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX1 Inhibitor, ML171 [sigmaaldrich.com]
- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. selleckchem.com [selleckchem.com]
- 13. ML 171 | CAS:6631-94-3 | Selective NADPH oxidase 1 (NOX1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
GKT136901 Cross-Reactivity and Selectivity Profile: A Comparative Guide
GKT136901 is a first-in-class, orally bioavailable small molecule inhibitor belonging to the pyrazolopyridine dione chemical class. It has been extensively studied for its inhibitory activity against the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (Nox) family of enzymes, which are dedicated to the production of reactive oxygen species (ROS). This guide provides a detailed comparison of the cross-reactivity and selectivity of this compound against various Nox isoforms and other enzymes, supported by experimental data and protocols.
Selectivity Profile of this compound Against Nox Isoforms
This compound exhibits a preferential inhibition profile for Nox1 and Nox4 isoforms.[1][2] Its potency against different Nox enzymes has been characterized using cell-free assays with membranes from cells overexpressing specific Nox isoforms. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) from various studies are summarized below.
| Target Enzyme | Inhibitory Constant (Ki) / IC50 | Fold Selectivity (approx.) vs. Nox1/4 | Reference |
| Nox1 | ~160 nM (Ki) | - | [1][3][4][5][6] |
| Nox4 | ~165 nM (Ki) / ~16 nM (Ki) | - | [1][3][4][5][6] |
| Nox2 | ~1530 nM (Ki) | ~10-fold | [1][3][6] |
| Nox5 | ~450 nM (Ki) | ~3-fold | [3] |
Note: Discrepancies in reported Ki values, particularly for Nox4, may arise from different experimental conditions and assay systems.
Cross-Reactivity with Other Enzymes and Off-Target Effects
An ideal enzyme inhibitor should exhibit high selectivity for its intended target with minimal off-target effects. This compound has been evaluated against a panel of other ROS-producing enzymes and various other protein targets.
| Enzyme/Target Class | Activity of this compound | Reference |
| Xanthine Oxidase | No significant inhibition (Ki > 100 µM) | [1][7] |
| Other ROS-producing enzymes | No inhibitory effects reported | [3] |
| Redox-sensitive enzymes | No inhibitory effects reported | [3] |
| GPCRs, Kinases, Ion Channels | No potent activity against a broad panel | [1] |
| Peroxynitrite (ONOO⁻) | Direct and selective scavenger | [2][3][4] |
Importantly, this compound has been identified as a direct and selective scavenger of peroxynitrite, a reactive nitrogen species.[3][4] While this contributes to its antioxidant properties, it also represents a mechanism of action independent of direct Nox enzyme inhibition. Furthermore, some studies have noted that this compound can interfere with certain ROS detection assays, such as those using Amplex Red or luminol, which necessitates careful experimental design and data interpretation.[8]
Comparison with Other NADPH Oxidase Inhibitors
The selectivity of this compound becomes clearer when compared to other commonly used Nox inhibitors.
| Inhibitor | Primary Target(s) | Key Characteristics | Reference |
| This compound | Nox1, Nox4 | Orally bioavailable; also a peroxynitrite scavenger. | [3][4] |
| GKT137831 (Setanaxib) | Nox1, Nox4 | Structurally related to this compound with a similar selectivity profile. Currently in clinical development. | [1][3][7] |
| ML171 | Nox1 | High selectivity for Nox1 over other Nox isoforms. | [3][5] |
| VAS2870 | Pan-Nox (Nox1, 2, 4) | Broad inhibitor of Nox enzymes; its specificity has been questioned. | [8][9] |
| Diphenylene Iodonium (DPI) | All Flavoproteins | Non-selective inhibitor of all Nox isoforms, as well as other flavin-containing enzymes (e.g., eNOS, Xanthine Oxidase). | [1][3] |
| Apocynin | Indirect/Scavenger | Not a direct Nox inhibitor; its effects are likely due to ROS scavenging. | [1] |
Experimental Protocols
Cell-Free NADPH Oxidase Activity Assay
This assay measures the direct inhibitory effect of a compound on a specific Nox isoform.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) engineered to overexpress a specific Nox isoform (e.g., Nox1, Nox2, or Nox4) along with its necessary regulatory subunits (e.g., p22phox, NOXO1/NOXA1 for Nox1).
-
Assay Reaction: In a microplate, combine the prepared membranes, the test compound (e.g., this compound at various concentrations), and a detection reagent. For H₂O₂-producing isoforms like Nox4, Amplex Red in the presence of horseradish peroxidase (HRP) is commonly used. For superoxide-producing isoforms like Nox1/Nox2, detection can be achieved using reagents like luminol or cytochrome C.
-
Initiation: Start the reaction by adding the substrate, NADPH.
-
Detection: Measure the resulting signal (fluorescence for Amplex Red, luminescence for luminol, or absorbance for cytochrome C reduction) over time using a plate reader.
-
Data Analysis: Calculate the rate of ROS production. Plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.
Cellular ROS Production Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context.
Methodology:
-
Cell Culture: Plate cells that endogenously or exogenously express the target Nox isoform(s).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Stimulation: Add a stimulus to activate Nox-dependent ROS production (e.g., Angiotensin II or PMA for Nox1/Nox2; high glucose for Nox4).
-
ROS Detection: Add a cell-permeable ROS-sensitive probe, such as Dihydroethidium (DHE) for superoxide or H₂DCFDA for general ROS.
-
Measurement: Quantify the change in fluorescence or luminescence using a fluorescence microscope, flow cytometer, or plate reader.
-
Data Analysis: Normalize the ROS signal to a control (e.g., cell number or protein concentration) and calculate the dose-dependent inhibition by the compound.
Visualizations
Caption: General pathway of Nox enzyme activation and ROS production.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
Comparative Efficacy of GKT136901 in Preclinical Models of Fibrosis
GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes that are key sources of reactive oxygen species (ROS) implicated in the pathogenesis of fibrosis across various organs.[1][2] By targeting these specific NOX isoforms, this compound aims to reduce oxidative stress, a central driver of fibroblast activation, inflammation, and extracellular matrix deposition.[3][4] This guide provides a comparative overview of the efficacy of this compound in animal models of liver, kidney, and lung fibrosis, with supporting experimental data and protocols.
Mechanism of Action: NOX1/4 Inhibition
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and organ dysfunction. A core pathway involves the profibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1), which stimulates NOX4-dependent ROS production.[3][5] This increase in ROS promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition.[5] this compound intervenes by inhibiting NOX1 and NOX4, thereby blocking this pathological signaling cascade.[1]
Efficacy in Liver Fibrosis
NOX1 and NOX4 are upregulated in fibrotic livers and play a crucial role in the activation of hepatic stellate cells (HSCs), the primary myofibroblasts in the liver.[4][6] Pharmacological inhibition or genetic deletion of these enzymes has been shown to prevent liver fibrosis in several preclinical models.[1][7]
Comparative Data: Liver Fibrosis Models
| Animal Model | Fibrosis Induction | Treatment / Comparator | Key Efficacy Endpoints | Reference |
| Mouse | Bile Duct Ligation (BDL) | GKT137831 * (preventive & therapeutic) | Attenuated liver fibrosis; Reduced hepatocyte apoptosis and ROS production. | [8] |
| Mouse | Carbon Tetrachloride (CCl₄) | GKT137831 * | Attenuated liver fibrosis and ROS production; Suppressed fibrotic and NOX gene expression. | [4][9] |
| Mouse (NOX1 KO) | Carbon Tetrachloride (CCl₄) | Genetic Deletion | Attenuated liver injury, inflammation, and fibrosis compared to wild-type mice. | [6][7] |
| Mouse (NOX4 KO) | Carbon Tetrachloride (CCl₄) | Genetic Deletion | Attenuated liver injury, inflammation, and fibrosis compared to wild-type mice. | [6][7] |
Note: GKT137831 (Setanaxib) is a closely related, next-generation NOX1/4 inhibitor from the same chemical series as this compound.[1] Data is presented due to its extensive characterization in liver fibrosis models.
Efficacy in Kidney Fibrosis
In the context of diabetic nephropathy, high glucose levels stimulate NOX4-dependent ROS production in the kidney, leading to the phosphorylation of p38 MAPK and increased expression of profibrotic factors like TGF-β and fibronectin.[3] this compound has been specifically evaluated for its ability to counteract these pathological changes.
Comparative Data: Kidney Fibrosis Models
| Animal Model | Fibrosis Induction | Treatment / Comparator | Key Efficacy Endpoints | Reference |
| db/db Mouse | Type 2 Diabetes (Genetic) | This compound (30 & 90 mg/kg/day) | Ameliorated nephropathy; Reduced mesangial expansion, tubular dystrophy, and glomerulosclerosis; Decreased renal oxidative stress. | [10] |
| db/db Mouse | Type 2 Diabetes (Genetic) | This compound | Blocked NOX4-dependent fibrotic signaling; Decreased expression of TGF-β1/2 and fibronectin. | [3] |
| OVE26 Mouse | Type 1 Diabetes (Genetic) | GKT137831 * (10 & 40 mg/kg) | Attenuated albuminuria, glomerular/tubular injury, and macrophage infiltration. | [11] |
| ApoE-/- Mouse | Streptozotocin-induced Diabetes | NOX4 Genetic Deletion | Protected against structural and functional damage linked to diabetic nephropathy. | [12] |
Note: GKT137831 (Setanaxib) is a closely related NOX1/4 inhibitor.[1]
Efficacy in Lung Fibrosis
NOX4 is the most well-characterized NOX isoform in the lungs of patients with idiopathic pulmonary fibrosis (IPF).[5] It plays a critical role in TGF-β1-induced myofibroblast differentiation, migration, and extracellular matrix deposition.[5] Genetic ablation or pharmacological targeting of NOX4 has been shown to mitigate the development of fibrosis.[5]
Comparative Data: Lung Fibrosis Models
| Animal Model | Fibrosis Induction | Treatment / Comparator | Key Efficacy Endpoints | Reference |
| Mouse | Bleomycin-induced | This compound (in vitro, primary cells) | Mitigated TGF-β1-mediated ROS generation and apoptosis in alveolar epithelial cells. | [5] |
| Mouse | Bleomycin-induced | GKT137831 | Mitigated the development of fibrosis. | [5] |
| Aged Mouse | Bleomycin-induced | GKT137831 | Reversed age-associated persistent fibrosis; Decreased myofibroblast accumulation and collagen deposition. | [3] |
| Mouse | Bleomycin-induced | NOX4 Genetic Deletion | Protected against pulmonary fibrosis; Reduced alveolar epithelial cell apoptosis. | [5] |
| Mouse | Bleomycin-induced | Metformin | Attenuated TGF-β1–induced Nox4 expression and myofibroblast differentiation (in vitro). | [3][5] |
Note: GKT137831 (Setanaxib) is a closely related NOX1/4 inhibitor.[1]
Experimental Protocols & Workflows
The evaluation of anti-fibrotic agents like this compound follows a standardized preclinical workflow, from disease induction to endpoint analysis.
Detailed Methodologies
-
Liver Fibrosis (Carbon Tetrachloride Model)
-
Induction: Mice are treated with intraperitoneal injections of carbon tetrachloride (CCl₄), typically twice a week for several weeks, to induce chronic liver injury and fibrosis.[6][7]
-
Treatment: A NOX1/4 inhibitor like GKT137831 or a comparator is administered, often orally, either concurrently with CCl₄ (preventive) or after fibrosis is established (therapeutic).[4][9]
-
Endpoint Analysis: Livers are harvested for histological analysis (Sirius Red staining for collagen), protein analysis (Western blot for α-SMA), and gene expression analysis (qPCR for profibrotic markers like Col1a1 and Tgf-β1).[4][6] ROS production is measured using assays for lipid peroxidation.[6]
-
-
Kidney Fibrosis (db/db Mouse Model)
-
Induction: Male db/db mice, a genetic model of type 2 diabetes, are used. These mice spontaneously develop hyperglycemia and progressive nephropathy.[10]
-
Treatment: this compound is administered in the chow at doses of 30 or 90 mg/kg/day for a period of 16 weeks, starting at 8 weeks of age.[10]
-
Endpoint Analysis: Renal injury is assessed by measuring urinary albumin excretion.[11] Kidney tissues are examined for mesangial expansion and glomerulosclerosis via histology.[10] Markers of oxidative stress (e.g., thiobarbituric acid-reacting substances) are measured in plasma and urine.[10] Expression of fibronectin and collagen IV is assessed by immunohistochemistry.[3][11]
-
-
Lung Fibrosis (Bleomycin Model)
-
Induction: A single intratracheal instillation of bleomycin is administered to mice to induce lung injury and subsequent fibrosis, which typically develops over 14-21 days.[5]
-
Treatment: A NOX inhibitor or comparator is administered, often daily via oral gavage, starting either at the time of bleomycin instillation or after a delay to model therapeutic intervention.[3][5]
-
Endpoint Analysis: Lungs are assessed for collagen deposition using hydroxyproline assays or Picrosirius Red staining.[3] Myofibroblast accumulation is quantified by immunohistochemistry for α-SMA.[3][5] Alveolar epithelial cell apoptosis can be measured via TUNEL staining.[5]
-
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation | PLOS One [journals.plos.org]
- 5. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NADPH Oxidase Inhibitors: GKT136901 vs. Diphenyleneiodonium (DPI)
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent NADPH oxidase (NOX) inhibitors: GKT136901 (Setanaxib) and Diphenyleneiodonium (DPI). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, selectivity, and performance, supported by experimental data. This will aid in the selection of the appropriate inhibitor for preclinical and clinical research.
Introduction to NADPH Oxidase Inhibition
The NADPH oxidase (NOX) family of enzymes are critical producers of reactive oxygen species (ROS) and are implicated in a wide range of physiological and pathological processes.[1][2] Dysregulation of NOX activity is linked to cardiovascular diseases, fibrosis, neurodegeneration, and cancer, making these enzymes attractive therapeutic targets.[1][2][3] this compound and DPI represent two distinct classes of NOX inhibitors, differing significantly in their specificity and mechanism of action.
-
This compound (Setanaxib): A member of the pyrazolopyridine dione class, this compound is a first-in-class, dual inhibitor of NOX1 and NOX4 isoforms.[1][4][5] It is orally bioavailable and has been investigated in clinical trials for conditions like idiopathic pulmonary fibrosis and diabetic nephropathy.[2][5][6]
-
Diphenyleneiodonium (DPI): DPI is a classic, widely used inhibitor of NOX enzymes. However, its utility is limited by its non-specific mechanism as a general flavoprotein inhibitor, affecting a broad range of enzymes beyond the NOX family.[7][8][9][10]
Mechanism of Action
The fundamental difference between this compound and DPI lies in their mechanism of inhibition, which dictates their selectivity and off-target effects.
This compound acts as a potent inhibitor of NOX1 and NOX4.[4][11][12] It is considered a non-competitive inhibitor with respect to NADPH, suggesting it binds to a site distinct from the NADPH-binding pocket.[13] This targeted action contributes to its higher selectivity compared to DPI.
DPI , conversely, functions as an irreversible, mechanism-based inhibitor of flavoproteins.[7][14] It accepts an electron from a reduced flavin cofactor (like FAD in NOX enzymes), forming a radical that covalently binds to and inactivates the enzyme.[14][15] This mechanism is not specific to NOX enzymes and leads to the inhibition of other flavin-containing enzymes, such as nitric oxide synthases (NOS) and xanthine oxidase.[7][8][10]
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies [mdpi.com]
- 3. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GKT136901 Versus Other Antioxidant Strategies
In the landscape of therapies targeting oxidative stress, the approach has evolved from broad-spectrum reactive oxygen species (ROS) scavenging to the precise inhibition of ROS-producing enzymes. This guide provides a detailed comparison of GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with other antioxidant agents. The focus is on providing researchers, scientists, and drug development professionals with comparative experimental data, detailed methodologies, and a clear understanding of the underlying biochemical pathways.
Mechanism of Action: Targeted Inhibition vs. Broad Scavenging
The fundamental difference between this compound and traditional antioxidants lies in their mechanism of action.
-
This compound (A Targeted NOX1/4 Inhibitor): this compound is a member of the pyrazolopyridine dione class of small molecules that specifically inhibits the enzymatic activity of NOX1 and NOX4.[1][2][3][4] These enzymes are dedicated to the production of ROS, and their upregulation is implicated in various pathologies.[3][5] By inhibiting the source of ROS production, this compound offers a targeted approach to reducing oxidative stress in specific pathological contexts. It does not exhibit general ROS scavenging activity.[6]
-
Traditional Antioxidants (e.g., Vitamins C and E): These compounds act as ROS scavengers, neutralizing existing free radicals in a non-specific manner. While beneficial, this approach can be limited by stoichiometry and the inability to prevent the initial overproduction of ROS that drives pathology. Clinical trials with traditional antioxidants have often yielded disappointing results, potentially due to these limitations.
-
Other NOX Inhibitors:
-
Diphenyleneiodonium (DPI): A historical NOX inhibitor that acts as a general flavoprotein inhibitor. Its lack of specificity for NOX enzymes—also inhibiting enzymes like xanthine oxidase and components of the mitochondrial electron transport chain—complicates the interpretation of experimental results.[1][7]
-
Apocynin: Another widely used compound, apocynin's mechanism is complex. In phagocytic cells, it requires activation by myeloperoxidase (MPO) to inhibit NOX2 assembly.[8][9][10] In vascular cells, which lack MPO, it is suggested to act primarily as an antioxidant or ROS scavenger rather than a direct NOX inhibitor.[9][10]
-
VAS2870: A pan-NOX inhibitor that has been shown to inhibit NOX1, NOX2, NOX4, and NOX5, with relative selectivity for NOX2.[11][12] It has also been reported to have some direct antioxidant properties.[11]
-
ML171: A selective inhibitor of NOX1, with significantly lower potency against other NOX isoforms.[13][14][15]
-
Quantitative Data Presentation
The following tables summarize the comparative in vitro potency of this compound against other NOX inhibitors and its in vivo efficacy in a preclinical model of diabetic nephropathy.
Table 1: Comparative In Vitro Potency of this compound and Other NOX Inhibitors
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | NOX1 | Kᵢ | 160 ± 10 nM | [1] |
| NOX2 | Kᵢ | 1530 ± 90 nM | [1] | |
| NOX4 | Kᵢ | 16 ± 5 nM | [1] | |
| Xanthine Oxidase | Kᵢ | >100 µM | [1] | |
| GKT137831 | NOX1 | Kᵢ | 110 ± 30 nM | [1][16] |
| NOX2 | Kᵢ | 1750 ± 700 nM | [1][16] | |
| NOX4 | Kᵢ | 140 ± 40 nM | [1][16] | |
| NOX5 | Kᵢ | 410 ± 100 nM | [1][16] | |
| Xanthine Oxidase | Kᵢ | >100 µM | [16] | |
| Diphenyleneiodonium (DPI) | NOX1 | IC₅₀ | 0.24 µM | [17] |
| NOX2 | IC₅₀ | 0.10 µM | [17] | |
| NOX4 | IC₅₀ | 0.09 µM | [17] | |
| NOX5 | IC₅₀ | 0.02 µM | [17] | |
| Xanthine Oxidase | Kᵢ | 10 - 70 nM | [1] | |
| VAS2870 | NOX1 | IC₅₀ | ~10 µM | [7][11] |
| NOX2 | IC₅₀ | 0.7 µM | [11][18] | |
| NOX4 | IC₅₀ | ~10 µM | [7][11] | |
| ML171 | NOX1 | IC₅₀ | 0.13 µM | [13][14] |
| NOX2 | IC₅₀ | 5 µM | [13] | |
| NOX3 | IC₅₀ | 3 µM | [13] | |
| NOX4 | IC₅₀ | 5 µM | [13] |
Table 2: Effect of this compound on Markers of Oxidative Stress In Vivo (db/db mouse model of Type 2 Diabetes)
| Marker | Treatment Group | Result vs. Untreated Diabetic Mice | Reference |
| Urinary TBARS | This compound (low & high dose) | Significantly Decreased | [19] |
| Plasma TBARS | This compound (low & high dose) | Significantly Decreased | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of these comparisons.
Caption: NOX1 and NOX4 signaling pathways leading to oxidative stress and pathology.
Caption: General experimental workflow for the characterization of NOX inhibitors.
Experimental Protocols
Cell-Free NOX Activity Assay (for Kᵢ/IC₅₀ Determination)
This assay is designed to measure the direct inhibitory effect of a compound on a specific NOX isoform in a system devoid of cellular complexity.
-
Preparation of NOX-Containing Membranes:
-
HEK293 cells are transiently transfected to heterologously overexpress a specific human NOX isoform (e.g., NOX1, NOX2, NOX4) along with its essential regulatory subunits (e.g., p22phox for NOX1/4; p47phox and p67phox for NOX2).[1][16]
-
Cells are harvested and homogenized. The membrane fraction is isolated by ultracentrifugation.
-
-
Reaction Mixture:
-
The reaction is typically performed in a 96-well plate.
-
Each well contains the isolated membranes, a ROS detection probe (e.g., Amplex Red with Horseradish Peroxidase for H₂O₂), and varying concentrations of the inhibitor (e.g., this compound).
-
-
Initiation and Measurement:
-
The reaction is initiated by the addition of NADPH as the substrate.
-
The production of ROS is measured over time by monitoring the change in fluorescence (for Amplex Red) or chemiluminescence.
-
-
Data Analysis:
-
The rate of ROS production is calculated for each inhibitor concentration.
-
IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are determined by fitting the data to a dose-response curve.[16]
-
Cellular ROS Production Assay (Amplex Red Method)
This assay measures the release of hydrogen peroxide (H₂O₂) from intact cells into the extracellular medium.
-
Cell Culture and Treatment:
-
Cells of interest (e.g., mouse proximal tubular cells) are cultured in a 96-well plate.
-
Cells are pre-incubated with the inhibitor (e.g., this compound at 10 µM) for a specified time (e.g., 30 minutes).[20]
-
A stimulus to induce ROS production (e.g., high glucose) is added.
-
-
Assay Protocol:
-
Measurement:
-
Data Analysis:
-
The rate of H₂O₂ production is determined from the slope of the fluorescence curve and normalized to cell number or protein content.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to estimate the extent of lipid peroxidation in a sample by measuring malondialdehyde (MDA), a breakdown product.
-
Sample Preparation (Plasma or Tissue Homogenate):
-
To 100 µL of plasma or tissue lysate, 200 µL of an ice-cold acid solution (e.g., 10% Trichloroacetic Acid) is added to precipitate proteins.[24][25]
-
The sample is incubated on ice (e.g., 15 minutes) and then centrifuged (e.g., 2200 x g for 15 minutes).[25]
-
The resulting supernatant is collected for analysis.
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Measurement:
-
Quantification:
-
The concentration of TBARS is calculated by comparing the sample absorbance to a standard curve generated with known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[24] Results are typically expressed as MDA equivalents.
-
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOX1, 2, 4, 5: counting out oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology | MDPI [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. NOX1 Inhibitor, ML171 The NOX1 Inhibitor, ML171, also referenced under CAS 6631-94-3, controls the biological activity of NOX1. | 6631-94-3 [sigmaaldrich.com]
- 14. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 26. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GKT136901
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GKT136901, a potent and selective dual inhibitor of NADPH oxidase (NOX) 1 and 4.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of the compound.
I. Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table outlines the required PPE.
| PPE Category | Solid Compound | Solution (in DMSO or other solvents) | Rationale |
| Eye and Face Protection | Chemical splash goggles | Chemical splash goggles and a face shield | Protects against splashes and aerosols that can cause eye irritation or injury.[5] A face shield offers a broader range of protection during procedures with a higher risk of splashing.[5] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption. Given the lack of specific permeation data, double-gloving provides an additional layer of safety. |
| Body Protection | Laboratory coat | Laboratory coat | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher (if handling outside a ventilated enclosure) | Not generally required if handled in a fume hood | Minimizes inhalation of fine particles of the solid compound. For solutions, working in a fume hood mitigates vapor inhalation. |
This tiered approach to PPE is based on the principle of minimizing risk at each stage of the handling process.
II. Chemical and Physical Properties
A summary of the key properties of this compound is presented below to inform safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅ClN₄O₂ | [3] |
| Molecular Weight | 366.8 g/mol | [3] |
| Appearance | Pale yellow to brown solid | [6] |
| Purity | ≥98% by HPLC | [6] |
| CAS Number | 955272-06-7 | [3][6] |
III. Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Storage Condition | Stability | Notes |
| Solid | ≥ 4 years at -20°C | Store in a tightly sealed container. |
| Stock Solution (-80°C) | Up to 6 months | [1][2] |
| Stock Solution (-20°C) | Up to 1 month[1][2] or up to 3 months | [6] |
| Working Solution (In Vivo) | Prepare fresh for same-day use | [2] |
IV. Standard Operating Procedure for Handling this compound
The following workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
V. Experimental Protocols
Detailed methodologies for common experimental uses of this compound are provided below.
Objective: To prepare this compound solutions for in vitro and in vivo studies.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO)[6]
-
Phosphate-buffered saline (PBS), pH 7.2[3]
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
In a chemical fume hood, weigh the required amount of this compound solid.
-
Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration.[1]
-
Vortex or sonicate at a low power to fully dissolve the compound.[2] Heating may also be used to aid dissolution.[2]
-
Aliquot the stock solution into light-protecting tubes for storage at -20°C or -80°C.[1][2][6]
Protocol for an In Vivo Working Solution: This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Add each solvent sequentially. For a 1 mL working solution, combine:
-
100 µL of a 20.8 mg/mL DMSO stock solution
-
400 µL of PEG300 and mix thoroughly.
-
50 µL of Tween-80 and mix thoroughly.
-
450 µL of Saline to reach the final volume.[1]
-
-
This solution should be prepared fresh on the day of use.[2]
Objective: To assess the effect of this compound on cellular processes.
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working dilution of this compound in the appropriate cell culture medium from the DMSO stock solution. For example, a final concentration of 10 µM can be used.[1]
-
Treat the cells with the this compound-containing medium for the specified duration (e.g., 30 minutes to 2 hours).[1]
-
Proceed with downstream analysis, such as measuring reactive oxygen species (ROS) production or protein phosphorylation.[1]
VI. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (Stock and Working Solutions) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste stream, separate from regular lab trash. |
The following diagram illustrates the decision-making process for this compound waste disposal.
Caption: Disposal decision pathway for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
